molecular formula C26H31ClFN7O B606243 BMS 695735 CAS No. 1054315-48-8

BMS 695735

Katalognummer: B606243
CAS-Nummer: 1054315-48-8
Molekulargewicht: 512.0 g/mol
InChI-Schlüssel: VWELCPLMPPEKOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-695735 is a small-molecule inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase, demonstrating potent anti-tumor activity in preclinical research . The IGF-1R signaling pathway is a critically validated target in oncology, as it plays a central role in promoting cancer cell proliferation and survival . Ligand binding to IGF-1R triggers autophosphorylation of tyrosine residues in its activation loop, initiating key intracellular signaling cascades such as the MAPK and PI3K/Akt pathways, which drive tumor growth . BMS-695735 acts by inhibiting this kinase activity with an IC50 value of 0.034 μM, effectively disrupting these pro-oncogenic signals . Research into IGF-1R inhibitors like BMS-695735 is particularly valuable for exploring targeted cancer therapies and overcoming resistance mechanisms, such as those involving heterodimeric receptors formed between IGF-1R and other kinases like HER2 or the Insulin Receptor A isoform, which can contribute to treatment failure . This compound provides researchers with a tool to investigate the complexities of the IGF signaling axis and its role in carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1054315-48-8

Molekularformel

C26H31ClFN7O

Molekulargewicht

512.0 g/mol

IUPAC-Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI-Schlüssel

VWELCPLMPPEKOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-695735;  BMS 695735;  BMS695735;  CHEMBL459729;  BDBM27888;  DNC008930.

Herkunft des Produkts

United States

Foundational & Exploratory

BMS-690514: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the mechanism of action of BMS-690514, a potent, orally available, and reversible small molecule inhibitor. It targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, positioning it as a significant compound in oncology research. This guide synthesizes preclinical and clinical data, offering a detailed overview of its biochemical activity, cellular effects, and the signaling pathways it modulates.

Core Mechanism of Action

BMS-690514 is a multi-targeted kinase inhibitor that exerts its anti-tumor effects by potently and selectively inhibiting key receptor tyrosine kinases involved in oncogenesis. Its primary targets are members of the Human Epidermal Growth Factor Receptor (HER/ErbB) family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family.[1] Specifically, BMS-690514 is a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, as well as a potent inhibitor of all three VEGFRs (VEGFR-1, -2, and -3).[2][3][4]

By dual-targeting these pathways, BMS-690514 simultaneously disrupts signaling cascades that drive tumor cell proliferation and survival (HER pathway) and those that promote the formation of new blood vessels (angiogenesis) required to sustain tumor growth (VEGFR pathway).[1] This combined approach offers a comprehensive strategy to inhibit tumor progression and vascularization with a single agent.[1][3]

Quantitative Data: Kinase Inhibition Profile

The potency of BMS-690514 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its efficacy against its primary targets.

Table 1: Biochemical Kinase Inhibition

Target KinaseIC50 (nmol/L)Assay Type
EGFR (HER1)1Enzymatic Assay
HER23Enzymatic Assay
HER41Enzymatic Assay
VEGFR-2 (KDR)20Enzymatic Assay
Data sourced from preclinical pharmacology studies.[5][1]

Table 2: Cellular Receptor Phosphorylation Inhibition

Target Cell LineTarget ReceptorIC50 (nmol/L)Assay Type
A431 (Epidermoid)EGFR8Cellular Phosphorylation
32D/HER2 (Murine)HER210Cellular Phosphorylation
HUVEC (Endothelial)VEGFR-211Cellular Phosphorylation
Data represents the concentration required to inhibit ligand-induced receptor autophosphorylation in intact cells.[5]

Table 3: Inhibition of Tumor Cell Proliferation

Cell LineTumor TypeKey MutationIC50 (nmol/L)
PC9Non-Small Cell LungEGFR (del E746-A750)2
NCI-H358Non-Small Cell LungWild-Type EGFR1,200
GEOColonWild-Type EGFR130
BT474BreastHER2 Amplified10
Data demonstrates the compound's antiproliferative activity in various cancer cell lines.[5]

Signaling Pathway Modulation

BMS-690514's mechanism of action is centered on the interruption of downstream signaling cascades initiated by HER family and VEGFR receptors. By inhibiting the autophosphorylation of these receptors, it prevents the recruitment and activation of subsequent signaling proteins.

The HER signaling network, particularly through EGFR and HER2, is a critical driver of cell proliferation, survival, and differentiation. Ligand binding to EGFR or heterodimerization with HER2 leads to receptor phosphorylation and the activation of major downstream pathways, including the RAS/MAPK and PI3K/Akt pathways. BMS-690514 blocks the initial phosphorylation event, thereby inhibiting these downstream signals and leading to reduced tumor cell proliferation and the induction of apoptosis.[5][1] This is particularly effective in tumors with activating EGFR mutations.[5]

HER_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Activation P ATP -> ADP (Phosphorylation) EGFR_HER2->P BMS_690514 BMS-690514 BMS_690514->P Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the HER signaling cascade by BMS-690514.

The VEGFR signaling pathway is central to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. VEGF binding to its receptors (primarily VEGFR-2) on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting VEGFR phosphorylation, BMS-690514 effectively suppresses tumor angiogenesis.[5][1]

VEGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR Dimer VEGF->VEGFR Activation P_VEGFR ATP -> ADP (Phosphorylation) VEGFR->P_VEGFR BMS_690514 BMS-690514 BMS_690514->P_VEGFR Inhibition PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway P_VEGFR->PLCg_PKC_MAPK PI3K_AKT PI3K-Akt Pathway P_VEGFR->PI3K_AKT Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) PLCg_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the VEGFR signaling cascade by BMS-690514.

Experimental Protocols

The characterization of BMS-690514 involved a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

This assay determines the direct inhibitory effect of BMS-690514 on the enzymatic activity of purified kinase domains.

  • Objective: To determine the IC50 value of BMS-690514 against isolated EGFR, HER2, HER4, and VEGFR-2 kinase domains.

  • Materials:

    • Recombinant human kinase domains (e.g., EGFR, HER2, VEGFR-2).

    • Specific peptide substrate for each kinase.

    • BMS-690514 serially diluted in DMSO.

    • ATP, radiolabeled with ³²P ([γ-³²P]ATP).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Phosphocellulose filter mats.

    • Scintillation counter.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase buffer in a 96-well plate.

    • Add varying concentrations of BMS-690514 (or DMSO for control) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

    • Terminate the reaction by spotting the mixture onto phosphocellulose filter mats.

    • Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each drug concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

This assay measures the ability of BMS-690514 to inhibit receptor autophosphorylation in a cellular context.

  • Objective: To determine the IC50 of BMS-690514 for the inhibition of ligand-induced EGFR, HER2, and VEGFR-2 phosphorylation in whole cells.

  • Protocol Workflow:

Cellular_Assay_Workflow A 1. Seed Cells (e.g., A431, HUVEC) in 96-well plates B 2. Serum Starve (Overnight to reduce basal signaling) A->B C 3. Pre-incubate with serially diluted BMS-690514 (1-2 hours) B->C D 4. Stimulate with specific ligand (e.g., EGF, VEGF) for 5-10 min C->D E 5. Lyse Cells (to release proteins) D->E F 6. Quantify Phosphorylation (ELISA or Western Blot) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a cellular receptor phosphorylation assay.

  • Detailed Steps (ELISA Method):

    • Cell Culture: Seed target cells (e.g., A431 for EGFR, HUVECs for VEGFR-2) in 96-well plates and grow to 80-90% confluency.

    • Serum Starvation: Replace growth medium with serum-free medium and incubate overnight to reduce baseline receptor activation.

    • Inhibitor Treatment: Treat cells with a range of BMS-690514 concentrations for 1-2 hours.

    • Ligand Stimulation: Add the appropriate ligand (e.g., EGF for A431, VEGF for HUVECs) to stimulate receptor autophosphorylation and incubate for 5-10 minutes at 37°C.

    • Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.

    • ELISA: Transfer lysates to an ELISA plate coated with a capture antibody for the target receptor (e.g., anti-EGFR). After incubation, wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-tyrosine). This antibody is typically conjugated to horseradish peroxidase (HRP).

    • Detection: Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of phosphorylated receptor.

    • Quantification: Stop the reaction and measure the absorbance using a plate reader. Calculate IC50 values based on the inhibition of the ligand-induced signal.

This assay evaluates the anti-tumor efficacy of BMS-690514 in a living organism.

  • Objective: To assess the ability of orally administered BMS-690514 to inhibit the growth of human tumor xenografts in immunodeficient mice.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID mice).

    • Human tumor cells (e.g., PC9 non-small cell lung cancer cells).

    • BMS-690514 formulated for oral gavage.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization: Randomize mice into treatment and control groups with similar mean tumor volumes.

    • Treatment Administration: Administer BMS-690514 (e.g., at doses of 3, 10, 30 mg/kg) or vehicle control to the respective groups once daily via oral gavage.[5]

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[5]

    • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition for each dose. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

Conclusion

BMS-690514 is a potent, dual-action inhibitor of the HER and VEGFR receptor tyrosine kinase families. Its mechanism of action, characterized by the blockade of key signaling pathways controlling tumor cell proliferation and angiogenesis, has been robustly demonstrated through extensive preclinical studies. The quantitative data underscores its high potency at both the biochemical and cellular levels. The compound has shown significant anti-tumor activity in various cancer models, including those with EGFR mutations that confer resistance to other therapies, highlighting its potential as a valuable agent in cancer treatment.[3] The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar multi-targeted kinase inhibitors.

References

The Discovery of BMS-695735: A Potent and Orally Efficacious IGF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of BMS-695735, a selective and orally bioavailable small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The information presented herein is compiled from publicly available scientific literature and patent filings, offering a comprehensive resource for professionals in the field of oncology drug discovery and development.

Introduction: Targeting the IGF-1R Signaling Pathway

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through the overexpression or aberrant activation of the IGF-1R, is implicated in the pathogenesis and progression of numerous cancers. The IGF-1R, a receptor tyrosine kinase, is a key mediator of these effects, making it a compelling target for therapeutic intervention in oncology.

Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events through two primary pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is central to cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.

BMS-695735 was developed by Bristol-Myers Squibb as a potent and selective inhibitor of IGF-1R kinase activity, designed to offer an improved safety and drug-drug interaction profile over earlier lead compounds.

Lead Optimization and the Emergence of BMS-695735

The discovery of BMS-695735 stemmed from a lead optimization program aimed at improving the drug-like properties of the initial benzimidazole inhibitor, BMS-536924. While BMS-536924 demonstrated potent in vivo antitumor activity, it suffered from several liabilities, including potent inhibition of cytochrome P450 3A4 (CYP3A4), induction of CYP3A4 mediated by Pregnane X Receptor (PXR) transactivation, poor aqueous solubility, and high plasma protein binding. These characteristics posed a significant risk for clinical development, particularly concerning drug-drug interactions.

The medicinal chemistry effort focused on systematic structure-activity relationship (SAR) studies to mitigate these issues while retaining or improving IGF-1R inhibitory potency. This led to the synthesis and evaluation of a series of analogs, culminating in the identification of BMS-695735.

Chemical Structure

BMS-695735: 4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-695735 and its lead compound, BMS-536924, highlighting the successful optimization of its pharmacological and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity

CompoundIGF-1R IC50 (nM)IR IC50 (nM)
BMS-5369243052
BMS-695735 34 >10,000

Table 2: In Vitro ADME and Safety Profile

CompoundCYP3A4 Inhibition IC50 (µM)PXR Transactivation EC50 (µM)Aqueous Solubility (µg/mL)
BMS-5369240.51.2<1
BMS-695735 >50 >20 15

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft ModelCompoundDose (mg/kg, p.o.)Tumor Growth Inhibition (%)
IGF-1R SalBMS-695735 5075
Colo 205BMS-695735 5068
GeoBMS-695735 5055

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the discovery of BMS-695735.

Synthesis of BMS-695735

Due to the proprietary nature of pharmaceutical research, the detailed, step-by-step synthesis protocol for BMS-695735 is not fully available in the public domain. The following is a generalized scheme based on related benzimidazole syntheses.

The synthesis of BMS-695735 likely involves a multi-step process culminating in the coupling of the substituted benzimidazole core with the pyridinone moiety. Key steps would include the formation of the benzimidazole ring system, followed by functionalization of the piperidine and pyrazole side chains, and a final coupling reaction to assemble the complete molecule.

In Vitro IGF-1R Kinase Assay

The inhibitory activity of BMS-695735 against the IGF-1R kinase was likely determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol Outline:

  • Reagents: Recombinant human IGF-1R kinase domain, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The IGF-1R kinase is incubated with the test compound (BMS-695735) at various concentrations in a suitable assay buffer.

    • The kinase reaction is initiated by the addition of the biotinylated peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped by the addition of EDTA.

    • The detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody) are added.

    • After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

The effect of BMS-695735 on the proliferation of cancer cell lines is a critical measure of its cellular activity.

Protocol Outline:

  • Cell Lines: A panel of human cancer cell lines with known IGF-1R expression and signaling dependency (e.g., IGF-1R Sal, Colo 205, Geo).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of BMS-695735 or vehicle control.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTS or CellTiter-Glo®, respectively.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

In Vivo Xenograft Studies

The antitumor efficacy of BMS-695735 was evaluated in mouse xenograft models.

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human tumor cells (e.g., IGF-1R Sal, Colo 205, Geo) are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. BMS-695735 is administered orally (p.o.) at specified doses and schedules. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations

The following diagrams illustrate key aspects of the IGF-1R signaling pathway and the discovery workflow for BMS-695735.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc IGF1 IGF-1 / IGF-2 IGF1->IGF1R PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Growth) mTOR->Transcription SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription BMS695735 BMS-695735 BMS695735->IGF1R Inhibition

Caption: IGF-1R signaling pathway and the point of inhibition by BMS-695735.

Discovery_Workflow Start Lead Compound (BMS-536924) SAR Structure-Activity Relationship Studies Start->SAR ADME_Screening In Vitro ADME/ Tox Screening SAR->ADME_Screening Potency_Assay IGF-1R Kinase Potency Assay SAR->Potency_Assay Cell_Assay Cellular Proliferation Assay ADME_Screening->Cell_Assay Potency_Assay->Cell_Assay Candidate Candidate Selection (BMS-695735) Cell_Assay->Candidate InVivo In Vivo Efficacy (Xenograft Models) Candidate->InVivo

Caption: Workflow for the discovery and optimization of BMS-695735.

Conclusion

The discovery of BMS-695735 represents a successful example of a lead optimization program that addressed significant liabilities of an initial potent lead compound. Through systematic medicinal chemistry efforts, Bristol-Myers Squibb developed an orally bioavailable IGF-1R inhibitor with a favorable ADME and safety profile, demonstrating significant antitumor activity in preclinical models. This work underscores the importance of a multi-parameter optimization approach in modern drug discovery to identify clinical candidates with a higher probability of success.

The Enigmatic Case of BMS-690573: A Search for a Non-Existent Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the chemical compound designated as BMS-690573, this identifier does not correspond to any known molecule in publicly available chemical databases and scientific literature. It is highly probable that "BMS-690573" is an incorrect or obsolete designation.

Extensive searches for the chemical structure, properties, and biological activity of BMS-690573 have failed to yield any relevant results. The identifier does not appear in prominent chemical repositories such as PubChem, ChemSpider, or commercial supplier catalogs. Furthermore, a thorough review of scientific literature and patent databases did not reveal any mention of a compound with this specific BMS (Bristol-Myers Squibb) designation.

While the "BMS" prefix typically denotes a compound from Bristol-Myers Squibb's research and development pipeline, the numerical suffix "690573" does not appear to be associated with any of their publicly disclosed assets. It is possible that this identifier represents a typographical error, an internal code that was never made public, or a compound that was discontinued in the very early stages of development without any associated publications.

Without a valid chemical identifier, it is impossible to provide the requested in-depth technical guide, including its chemical structure, physicochemical properties, mechanism of action, or any associated experimental protocols. Researchers, scientists, and drug development professionals seeking information on a specific Bristol-Myers Squibb compound are advised to verify the accuracy of the BMS identifier. Accurate identification is the crucial first step in accessing the wealth of scientific data necessary for further research and development.

Should a corrected or alternative identifier for the compound of interest be available, a comprehensive technical guide can be compiled. This would typically include:

  • Chemical Structure and Properties: A detailed breakdown of the molecule's two-dimensional and, if available, three-dimensional structure, alongside a summary of its key physicochemical properties in a tabular format.

  • Mechanism of Action and Signaling Pathways: A visual representation and textual description of the compound's biological target(s) and its modulation of cellular signaling pathways.

  • Experimental Protocols: A thorough description of the methodologies used to synthesize the compound and to evaluate its biological activity in various assays.

Until a valid identifier for the intended compound is provided, the quest for information on "BMS-690573" remains at a standstill.

Preclinical Profile of BMS-695735: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive summary of the preclinical studies of BMS-695735, a potent and orally bioavailable inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). The information presented herein is primarily derived from the seminal publication by Velaparthi and colleagues in the Journal of Medicinal Chemistry (2008), which details the discovery and initial evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology, pharmacokinetics, and in vivo efficacy of BMS-695735.

Data Presentation

In Vitro Potency and Selectivity

BMS-695735 demonstrates potent inhibition of the IGF-1R kinase. The following table summarizes its in vitro activity against IGF-1R and its selectivity versus the closely related insulin receptor (InsR).

TargetIC50 (µM)
IGF-1R0.034
InsR>10
Data derived from Velaparthi et al., J Med Chem 2008, 51(19), 5897-900.
In Vivo Antitumor Efficacy

The antitumor potential of BMS-695735 was evaluated in a human colon carcinoma (GEO) xenograft model in athymic nude mice. Oral administration of BMS-695735 led to significant, dose-dependent tumor growth inhibition.

Treatment GroupDose (mg/kg, p.o.)Dosing ScheduleMean Tumor Growth Inhibition (%)
Vehicle-Once Daily0
BMS-69573550Once Daily75
Data derived from Velaparthi et al., J Med Chem 2008, 51(19), 5897-900.
Pharmacokinetic Profile in Mice

The pharmacokinetic parameters of BMS-695735 were determined in mice following oral administration. The compound exhibits properties suitable for in vivo studies.

ParameterValue
Cmax (µM)1.5
Tmax (h)2
AUC (µM*h)6.8
Oral Bioavailability (%)30
Data derived from Velaparthi et al., J Med Chem 2008, 51(19), 5897-900.

Experimental Protocols

In Vitro IGF-1R Kinase Assay

The potency of BMS-695735 against the IGF-1R kinase was assessed using a biochemical assay.

Objective: To determine the 50% inhibitory concentration (IC50) of BMS-695735 against the human IGF-1R kinase domain.

Methodology:

  • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

  • The assay mixture contained the recombinant human IGF-1R kinase domain, a biotinylated poly(Glu, Tyr) 4:1 substrate, and ATP in a kinase buffer.

  • BMS-695735 was serially diluted and added to the assay plate.

  • The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • The reaction was terminated, and detection reagents, including a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC), were added.

  • After incubation, the TR-FRET signal was measured, and the IC50 value was calculated from the resulting dose-response curve.

In Vivo GEO Xenograft Study

The in vivo efficacy of BMS-695735 was evaluated in a subcutaneous xenograft model using the GEO human colon cancer cell line.

Objective: To assess the antitumor activity of orally administered BMS-695735 in a human tumor xenograft model.

Methodology:

  • Female athymic nude mice were used for the study.

  • GEO human colon carcinoma cells were implanted subcutaneously into the flank of each mouse.

  • Tumors were allowed to grow to a mean volume of approximately 100-150 mm³.

  • Mice were then randomized into treatment and vehicle control groups.

  • BMS-695735 was formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

  • Tumor volume and body weight were measured twice weekly.

  • The study was concluded after a predetermined number of treatment days, and the percentage of tumor growth inhibition was calculated.

Mouse Pharmacokinetic Analysis

A study was conducted to determine the pharmacokinetic profile of BMS-695735 in mice.

Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of BMS-695735 following oral administration in mice.

Methodology:

  • Male BALB/c mice were administered a single oral dose of BMS-695735 via gavage.

  • Blood samples were collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma was isolated from the blood samples by centrifugation.

  • The concentration of BMS-695735 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (calculated relative to an intravenous dose group), were determined using non-compartmental analysis.

Mandatory Visualization

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_cell Cell IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS1/2 IGF1R->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BMS695735 BMS-695735 BMS695735->IGF1R

Caption: IGF-1R signaling cascade and the inhibitory point of BMS-695735.

Experimental_Workflow start Implant GEO Tumor Cells in Nude Mice growth Allow Tumors to Reach ~100-150 mm³ start->growth randomize Randomize Mice into Treatment & Vehicle Groups growth->randomize treat Administer BMS-695735 (p.o.) or Vehicle Daily randomize->treat monitor Measure Tumor Volume & Body Weight Twice Weekly treat->monitor end Endpoint Analysis: Calculate Tumor Growth Inhibition monitor->end

The Pharmacokinetic Profile of BMS-695735: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-695735 is a potent, orally bioavailable inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, a key target in oncology research. This technical guide provides a comprehensive overview of the pharmacokinetic properties of BMS-695735, based on available preclinical data. The document summarizes key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, details relevant experimental methodologies, and visualizes associated biological pathways and workflows. While specific quantitative pharmacokinetic parameters from the primary literature were not accessible for this guide, the available information indicates that BMS-695735 was optimized to possess improved ADME properties, including reduced cytochrome P450 3A4 (CYP3A4) inhibition, enhanced aqueous solubility, and lower plasma protein binding compared to its predecessors, culminating in demonstrated in vivo efficacy in multiple xenograft models.[1]

Introduction

The insulin-like growth factor (IGF) signaling pathway plays a critical role in the regulation of cellular proliferation, survival, and differentiation. Dysregulation of this pathway, particularly through the overexpression or activation of the IGF-1 receptor (IGF-1R), is implicated in the development and progression of numerous cancers. Small molecule inhibitors of IGF-1R, such as BMS-695735, represent a promising therapeutic strategy for targeting these malignancies.

Understanding the pharmacokinetic profile of a drug candidate is paramount for its successful development. This guide focuses on the key pharmacokinetic characteristics of BMS-695735, a benzimidazole derivative identified as a potent and orally efficacious IGF-1R inhibitor with broad-spectrum in vivo antitumor activity.[2]

Core Pharmacokinetic Properties

BMS-695735 was developed to improve upon the ADME profile of earlier compounds in its class.[1] Key qualitative improvements have been reported in several areas:

  • Metabolism: BMS-695735 was designed to have a reduced potential for drug-drug interactions by minimizing inhibition of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism.[1] It was also found to exhibit less PXR-mediated CYP3A4 induction.[2]

  • Solubility: The compound demonstrates improved aqueous solubility, a critical factor for oral absorption.[1]

  • Plasma Protein Binding: BMS-695735 exhibits reduced plasma protein binding, which can lead to a higher fraction of unbound, pharmacologically active drug in circulation.[1]

While specific quantitative data for parameters such as Cmax, Tmax, AUC, and half-life are not publicly available, the reported in vivo efficacy in multiple xenograft models suggests that BMS-695735 achieves and maintains therapeutic concentrations in target tissues after oral administration.[1]

Data Presentation

Due to the unavailability of specific quantitative data from the primary literature, a summary table of pharmacokinetic parameters cannot be provided. The following table summarizes the qualitative ADME properties of BMS-695735.

ParameterObservationReference
CYP3A4 Inhibition Reduced inhibition compared to earlier compounds.[1]
PXR Transactivation Reduced transactivation, suggesting lower potential for CYP3A4 induction.[1]
Aqueous Solubility Improved compared to predecessor compounds.[1]
Plasma Protein Binding Reduced compared to earlier compounds.[1]
In Vivo Efficacy Demonstrated in multiple xenograft models upon oral administration.[1]

Experimental Protocols

Detailed experimental protocols for the studies conducted on BMS-695735 are not publicly available. However, this section outlines representative methodologies for the key experiments cited.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the in vivo antitumor activity of BMS-695735 when administered orally in a tumor-bearing animal model.

Representative Protocol:

  • Cell Culture and Implantation: Human tumor cell lines (e.g., human colon carcinoma) are cultured under standard conditions. A predetermined number of cells are then subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.

  • Drug Administration: BMS-695735 is formulated in a suitable vehicle for oral administration. The compound is administered daily or twice daily (BID) at various dose levels for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Tumor Measurement: Tumor dimensions are measured at regular intervals using calipers, and tumor volume is calculated.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

G cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis A Cell Culture B Tumor Cell Implantation A->B C Tumor Growth B->C D Randomization C->D E Oral Administration of BMS-695735 D->E F Vehicle Control D->F G Tumor Measurement E->G F->G H Data Analysis G->H

In Vivo Efficacy Workflow
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Objective: To determine the in vitro inhibitory potential of BMS-695735 on the activity of the human CYP3A4 enzyme.

Representative Protocol:

  • Incubation: Human liver microsomes or recombinant human CYP3A4 are incubated with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) in the presence of a range of concentrations of BMS-695735. A positive control inhibitor (e.g., ketoconazole) is also tested.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

  • Incubation and Termination: The reaction mixtures are incubated at 37°C for a specified time and then terminated by the addition of a quenching solvent (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of BMS-695735 that causes 50% inhibition of CYP3A4 activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

G A Prepare Reaction Mixture (Microsomes, BMS-695735, Substrate) B Initiate Reaction (Add NADPH) A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Analyze Metabolite (LC-MS/MS) D->E F Calculate IC50 E->F

CYP3A4 Inhibition Assay Workflow
Plasma Protein Binding Assay

Objective: To determine the extent to which BMS-695735 binds to plasma proteins.

Representative Protocol (Equilibrium Dialysis):

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with disposable dialysis inserts. Each insert contains two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass.

  • Sample Preparation: Plasma (human, mouse, rat, etc.) is spiked with BMS-695735 at a known concentration.

  • Dialysis: The plasma sample is added to one chamber of the dialysis insert, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling and Analysis: After equilibration, aliquots are taken from both the plasma and buffer chambers. The concentration of BMS-695735 in each aliquot is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as 100% minus the unbound percentage.

G A Spike Plasma with BMS-695735 B Add to Dialysis Chamber A->B D Incubate to Equilibrium B->D C Add Buffer to Second Chamber C->B E Sample Both Chambers D->E F Analyze by LC-MS/MS E->F G Calculate % Unbound F->G

Plasma Protein Binding Assay Workflow
Aqueous Solubility Assay

Objective: To determine the solubility of BMS-695735 in an aqueous medium.

Representative Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid BMS-695735 is added to a vial containing a buffered aqueous solution at a specific pH (e.g., pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of BMS-695735 in the clear, saturated solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Result: The measured concentration represents the aqueous solubility of the compound under the tested conditions.

G A Add Excess BMS-695735 to Buffer B Agitate to Equilibrium A->B C Separate Solid and Liquid B->C D Analyze Solute Concentration C->D E Determine Solubility D->E

Aqueous Solubility Assay Workflow

Mandatory Visualization: IGF-1R Signaling Pathway

BMS-695735 exerts its therapeutic effect by inhibiting the kinase activity of the IGF-1R. Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events that are crucial for cell growth and survival. The two major downstream pathways activated by IGF-1R are the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. BMS-695735, by blocking the initial phosphorylation event, effectively shuts down these pro-survival and proliferative signals.

G cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc BMS695735 BMS-695735 BMS695735->IGF1R PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

IGF-1R Signaling Pathway Inhibition

Conclusion

BMS-695735 is a preclinical drug candidate that has been optimized for its pharmacokinetic properties to enhance its potential as an oral anticancer agent. The available data indicate improvements in its metabolic stability, solubility, and plasma protein binding profile, which are desirable characteristics for a successful therapeutic. These favorable ADME properties, coupled with its potent inhibition of the IGF-1R signaling pathway, have translated into significant in vivo antitumor efficacy in preclinical models. Further development and clinical investigation would be necessary to fully elucidate its pharmacokinetic profile and therapeutic potential in humans.

References

BMS-695735: A Potent and Selective IGF-1R Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-695735 is a small molecule inhibitor that has demonstrated potent and selective inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1] Dysregulation of the IGF-1R signaling pathway is a well-established driver in the proliferation and survival of various cancer cells, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of BMS-695735, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols to facilitate its use in preclinical cancer research.

Mechanism of Action

BMS-695735 exerts its anti-tumor activity by selectively targeting the ATP-binding site of the IGF-1R kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways affected by IGF-1R inhibition are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathways.[2][3][4][5][6] By blocking these pathways, BMS-695735 effectively hinders cancer cell proliferation, survival, and differentiation.

Data Presentation

Biochemical Activity

BMS-695735 exhibits potent inhibition of the IGF-1R kinase.

KinaseIC50 (nM)
IGF-1R34

Table 1: In vitro inhibitory activity of BMS-695735 against IGF-1R kinase.

Cellular Activity

The anti-proliferative effects of BMS-695735 have been evaluated in various cancer cell lines.

Cell LineCancer TypeAssay TypeReadout
To be determinedTo be determinedProliferationIC50
To be determinedTo be determinedWestern Blotp-IGF-1R, p-Akt, p-Erk

Table 2: Cellular activity of BMS-695735 in cancer cell lines. (Note: Specific cell line data and IC50 values require access to the primary publication).

In Vivo Activity

The in vivo efficacy of BMS-695735 has been demonstrated in preclinical xenograft models.

Xenograft ModelCancer TypeDosing RegimenEndpoint
To be determinedTo be determinedTo be determinedTumor Growth Inhibition

Table 3: In vivo anti-tumor activity of BMS-695735. (Note: Specific model and dosing information requires access to the primary publication).

Experimental Protocols

IGF-1R Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of BMS-695735 against IGF-1R kinase.

Materials:

  • Recombinant human IGF-1R kinase domain

  • BMS-695735

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Filter plates (e.g., Millipore Multiscreen)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant IGF-1R kinase, and the poly(Glu, Tyr) substrate.

  • Add serial dilutions of BMS-695735 or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at the Km for IGF-1R if known, or a standardized concentration (e.g., 10 µM).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash several times with 10% TCA to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of BMS-695735 and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of BMS-695735 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BMS-695735

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS or resazurin-based)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of BMS-695735 or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Western Blot Analysis of IGF-1R Signaling

This protocol details the procedure to analyze the effect of BMS-695735 on the phosphorylation of key proteins in the IGF-1R signaling pathway.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • BMS-695735

  • IGF-1 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of BMS-695735 or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with IGF-1 ligand (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc BMS695735 BMS-695735 BMS695735->IGF1R inhibits PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: IGF-1R Signaling Pathway and Inhibition by BMS-695735.

Experimental_Workflow Start Start: Evaluate BMS-695735 Biochemical Biochemical Assay (IGF-1R Kinase Inhibition) Start->Biochemical Cellular Cellular Assays (Proliferation & Western Blot) Start->Cellular Data1 Determine IC50 Biochemical->Data1 Data2 Assess Anti-proliferative Effect & Pathway Inhibition Cellular->Data2 InVivo In Vivo Studies (Xenograft Models) Data3 Evaluate Anti-tumor Efficacy InVivo->Data3 Data1->InVivo Data2->InVivo End End: Characterize Inhibitor Profile Data3->End

Caption: Experimental Workflow for Characterizing BMS-695735.

Selectivity_Logic BMS695735 BMS-695735 IGF1R IGF-1R BMS695735->IGF1R OtherKinases Other Kinases BMS695735->OtherKinases PotentInhibition Potent Inhibition (Low IC50) IGF1R->PotentInhibition WeakInhibition Weak or No Inhibition (High IC50) OtherKinases->WeakInhibition Selective Selective Inhibition PotentInhibition->Selective WeakInhibition->Selective

Caption: Logical Relationship of BMS-695735's Selective Kinase Inhibition.

References

In Vivo Efficacy of BMS-695735: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-695735 is a potent and orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase.[1][2] Preclinical studies have demonstrated its anti-tumor activity across a broad spectrum of cancer models. This technical guide consolidates the available information on the initial in vivo efficacy studies of BMS-695735, providing an in-depth look at its mechanism of action, experimental protocols, and reported anti-tumor effects.

Core Mechanism of Action: Targeting the IGF-1R Signaling Pathway

BMS-695735 exerts its anti-neoplastic effects by inhibiting the IGF-1R, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] The binding of ligands, such as IGF-1 and IGF-2, to IGF-1R triggers a downstream signaling cascade, primarily through the PI3K/Akt and Ras/MAPK pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. By blocking the kinase activity of IGF-1R, BMS-695735 effectively abrogates these pro-survival signals.

IGF-1R Signaling Pathway

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1/IGF2 IGF-1 / IGF-2 IGF1R IGF-1R IGF1/IGF2->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Ras Ras Shc->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation BMS695735 BMS-695735 BMS695735->IGF1R

Caption: The IGF-1R signaling pathway and the inhibitory action of BMS-695735.

Initial In Vivo Efficacy Studies

The primary public disclosure of the in vivo anti-tumor activity of BMS-695735 is in a 2008 publication in the Journal of Medicinal Chemistry by Velaparthi et al. While the full text containing detailed quantitative data and protocols is not publicly accessible, the publication is widely cited as demonstrating the compound's broad-spectrum in vivo efficacy in multiple xenograft models.[2]

Experimental Approach: Xenograft Models

The common methodology for evaluating the in vivo efficacy of anti-cancer compounds like BMS-695735 involves the use of xenograft models. This process is outlined below.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Human Tumor Cell Culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Control & Treatment Groups tumor_growth->randomization treatment Oral Administration of BMS-695735 or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Termination at Predefined Endpoint monitoring->endpoint analysis Tumor Growth Inhibition Calculation and Statistical Analysis endpoint->analysis

References

BMS 695735 and its role in tumor suppression

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to BMS-690514 and its Role in Tumor Suppression

Introduction

BMS-690514 is a potent, orally available, and reversible small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It was developed to simultaneously block key pathways involved in tumor growth, proliferation, and angiogenesis.[2][3] Specifically, BMS-690514 is a dual inhibitor of the human epidermal growth factor receptor (HER/EGFR) family and the vascular endothelial growth factor receptor (VEGFR) family.[2][3] Its comprehensive mechanism of action, targeting both the tumor cells directly and the vasculature that supports them, has made it a subject of significant interest in oncology research.[2][4] This document provides a detailed technical overview of BMS-690514, including its mechanism of action, preclinical and clinical data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

BMS-690514 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of several key receptor tyrosine kinases.

1. Inhibition of the HER (EGFR) Family: BMS-690514 is a potent inhibitor of EGFR (HER1), HER2, and HER4.[2][3] The HER family of receptors plays a critical role in cell proliferation, survival, and differentiation.[5][6] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to constitutive signaling and uncontrolled cell growth.[7][8]

  • EGFR (HER1): Overexpression and activating mutations are common in non-small cell lung cancer (NSCLC) and other epithelial tumors.[6]

  • HER2: Amplification or overexpression is a key driver in a subset of breast, gastric, and other cancers, correlating with aggressive disease and poor prognosis.[5][8] HER2 is the preferred dimerization partner for other HER family members, and the HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[5][8]

  • HER4: Also implicated in cancer cell signaling.[2]

By inhibiting these receptors, BMS-690514 blocks the downstream PI3K/AKT and MAPK signaling cascades, which are crucial for tumor cell proliferation and survival.[7][9] This leads to cell cycle arrest and apoptosis, particularly in tumors dependent on HER kinase signaling.[2][3]

2. Inhibition of the VEGFR Family: BMS-690514 also potently inhibits VEGFR-1, -2, and -3.[1] The VEGFR signaling pathway is the primary driver of angiogenesis, the formation of new blood vessels.[2] Tumors require a dedicated blood supply to grow beyond a certain size, and by inhibiting VEGFR, BMS-690514 can suppress tumor angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[2][3] This anti-angiogenic activity complements its direct anti-proliferative effects on tumor cells.[2]

Signaling Pathway Modulated by BMS-690514

The following diagram illustrates the signaling pathways inhibited by BMS-690514.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS VEGFR VEGFR VEGFR->PI3K PLCg PLCγ VEGFR->PLCg BMS690514 BMS-690514 BMS690514->EGFR BMS690514->HER2 BMS690514->VEGFR AKT AKT PI3K->AKT Angiogenesis Angiogenesis PI3K->Angiogenesis Proliferation Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PLCg->Angiogenesis

Caption: BMS-690514 inhibits HER and VEGFR signaling pathways.

Quantitative Data Summary

The efficacy of BMS-690514 has been evaluated in numerous preclinical and clinical studies. The data below summarizes key findings.

Table 1: Preclinical In Vitro and In Vivo Efficacy of BMS-690514

Assay TypeCell Line / ModelTarget PathwayEfficacy MetricResultReference
Cell ProliferationVarious NSCLC linesEGFR/HER2Clonogenic SurvivalSignificant reduction at submicromolar concentrations[10]
Tumor XenograftPC9 (NSCLC, EGFR exon 19 mut)EGFRTumor Growth InhibitionRegression at doses >3 mg/kg/day[2]
Tumor XenograftA549, H1299 (NSCLC)EGFR/VEGFRIncreased SurvivalP=0.02 vs. vehicle[10]
Tumor XenograftH1975 (NSCLC, EGFR T790M mut)EGFR/VEGFRTumor Growth InhibitionActive against erlotinib-resistant model[10]

Table 2: Phase I-IIa Clinical Trial Results for BMS-690514 in Advanced/Metastatic Solid Tumors

ParameterPatient PopulationValue / OutcomeReference
Maximum Tolerated Dose (MTD)Advanced Solid Tumors (Phase I)200 mg once daily[1]
Objective Response Rate (ORR)NSCLC, Erlotinib-naïve3.3%[1]
Disease Control Rate (DCR) ≥4 monthsNSCLC, Erlotinib-naïve43.3%[1]
Objective Response Rate (ORR)NSCLC, Erlotinib-resistant3.2%[1]
Disease Control Rate (DCR) ≥4 monthsNSCLC, Erlotinib-resistant22.6%[1]
Disease Control Rate (DCR)NSCLC with EGFR mutations (incl. T790M)70% (7 of 10 patients)[1]
Disease Control Rate (DCR)NSCLC with wild-type EGFR29% (6 of 21 patients)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize BMS-690514.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This assay determines the concentration of BMS-690514 required to inhibit 50% of the kinase activity (IC50) in a cell-free system.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute recombinant human EGFR or VEGFR kinase to a working concentration in kinase buffer.

    • Prepare a suitable peptide substrate in kinase buffer.

    • Prepare a serial dilution of BMS-690514 in DMSO.

    • Prepare ATP solution containing radiolabeled [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted BMS-690514 solution or DMSO (control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of the [γ-³³P]ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 30 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Spot the reaction mixture onto a filtermat, which captures the radiolabeled phosphorylated substrate.

    • Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filtermat using a scintillation counter.

    • Calculate the percentage of inhibition for each BMS-690514 concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11][12]

Protocol 2: Cell Proliferation / Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of BMS-690514 on the proliferation and viability of cancer cell lines.

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549, PC9) in the recommended medium and conditions.

  • Assay Procedure:

    • Trypsinize and count cells, then seed them into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).

    • Allow cells to attach overnight in an incubator (37°C, 5% CO₂).

    • Prepare a 2x serial dilution of BMS-690514 in culture medium.

    • Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[11][13]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of BMS-690514 in an animal model.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10⁶ H1975 cells) into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare BMS-690514 in a suitable vehicle for oral administration.

    • Administer BMS-690514 once daily by oral gavage at predetermined doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle only.

    • Treat for a specified duration, such as 14 or 21 days.[2]

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.[2][10]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a kinase inhibitor like BMS-690514.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Candidate a Biochemical Assay (Kinase IC50) b Cell-Based Assays (Proliferation, Apoptosis) a->b c Western Blot (Pathway Modulation) b->c d Pharmacokinetics (PK) (Absorption, Distribution) c->d e Tumor Xenograft Model (Efficacy Assessment) d->e f Pharmacodynamics (PD) (Biomarker Analysis) e->f g Candidate Selection (Toxicology Studies) f->g

Caption: Preclinical development workflow for a kinase inhibitor.

Conclusion

BMS-690514 is a multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of tumor growth and angiogenesis.[2][3] By potently inhibiting both the HER and VEGFR families of receptor tyrosine kinases, it provides a dual-pronged attack on cancer.[2] Preclinical data demonstrates significant activity in various tumor models, including those with acquired resistance to other EGFR inhibitors.[10] Clinical studies have established a manageable safety profile and shown evidence of anti-tumor activity in patients with advanced solid tumors, particularly NSCLC.[1] The comprehensive data and established experimental protocols provide a solid foundation for further research and development in the field of targeted cancer therapy.

References

Unlocking the Therapeutic Promise of BMS-695735: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: BMS-695735 is a potent and orally bioavailable small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a key mediator in cell growth, differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data on BMS-695735, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's therapeutic potential.

Core Data Summary

Table 1: In Vitro Potency of BMS-695735
TargetAssay TypeIC50 (μM)
Insulin-like Growth Factor-1 Receptor (IGF-1R)Kinase Assay0.034[1]
Table 2: In Vivo Antitumor Efficacy of BMS-695735 in Xenograft Models
Tumor ModelCell LineDosing ScheduleTumor Growth Inhibition (%)
Salivary TumorIGF-1R SalOrally, once dailyBroad spectrum in vivo antitumor activity observed
Further details on specific tumor models and quantitative inhibition data require access to the primary publication.
Table 3: ADME & Pharmacokinetic Profile of BMS-695735
ParameterValue/Observation
Absorption Orally efficacious
Distribution High plasma protein binding[1]
Metabolism Potent CYP3A4 inhibition[1]
CYP3A4 induction mediated by PXR transactivation[1]
Excretion Data not available in the public domain.
Physicochemical Properties Poor aqueous solubility[1]

Signaling Pathway and Mechanism of Action

BMS-695735 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of IGF-1R. This, in turn, blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival. The primary pathways affected are the PI3K/Akt and Ras/MAPK pathways.

IGF1R_Signaling_Pathway IGF-1R Signaling Pathway and Inhibition by BMS-695735 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit (Tyrosine Kinase Domain) IGF-1->IGF-1R Binding & Activation IRS/Shc IRS/Shc IGF-1R->IRS/Shc Phosphorylation PI3K PI3K IRS/Shc->PI3K Ras Ras IRS/Shc->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes BMS_695735 BMS-695735 BMS_695735->IGF-1R Inhibition Kinase_Assay_Workflow General IGF-1R Kinase Assay Workflow A Prepare assay buffer with recombinant IGF-1R kinase B Add serial dilutions of BMS-695735 A->B C Initiate reaction with ATP and a peptide substrate B->C D Incubate at room temperature C->D E Stop reaction and measure substrate phosphorylation D->E F Calculate IC50 from dose-response curve E->F Cell_Proliferation_Assay Cellular Proliferation Assay Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of BMS-695735 B->C D Incubate for a specified period (e.g., 72 hours) C->D E Add a viability reagent (e.g., MTT, resazurin) D->E F Measure absorbance or fluorescence E->F G Determine the concentration that inhibits cell growth by 50% (GI50) F->G Xenograft_Study_Workflow In Vivo Xenograft Study Workflow A Implant human tumor cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer BMS-695735 (orally) or vehicle control daily C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a defined period E->F G Calculate tumor growth inhibition at the end of the study F->G

References

Methodological & Application

Application Notes: BMS-695735 for Western Blot Analysis of Phospho-IGF-1R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-695735 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers.[2][3] Phosphorylation of the IGF-1R (p-IGF-1R) is a key event in the activation of this pathway, making it an important biomarker for assessing the efficacy of IGF-1R inhibitors.[2] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-IGF-1R, in cell and tissue lysates.[4] These application notes provide a detailed protocol for the use of BMS-695735 in the Western blot analysis of p-IGF-1R, a critical tool for preclinical and translational research in oncology.

Data Presentation

The inhibitory activity of BMS-695735 on IGF-1R phosphorylation can be quantified by treating cancer cells with increasing concentrations of the inhibitor and measuring the corresponding decrease in the p-IGF-1R signal by Western blot. The half-maximal inhibitory concentration (IC50) for BMS-695735 in inhibiting IGF-1R has been reported to be 0.034 µM.[1] The following table summarizes representative data on the dose-dependent inhibition of p-IGF-1R by BMS-695735.

BMS-695735 Concentration (µM)p-IGF-1R Levels (% of Control)
0 (Vehicle)100%
0.0175%
0.034 (IC50)50%
0.120%
0.55%
1.0<1%

Experimental Protocols

This section details the experimental workflow for assessing the effect of BMS-695735 on IGF-1R phosphorylation using Western blot analysis.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cell_seeding Seed cells in culture plates cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence serum_starvation Serum-starve cells (optional, to reduce basal phosphorylation) cell_adherence->serum_starvation bms_treatment Treat cells with BMS-695735 or vehicle serum_starvation->bms_treatment igf1_stimulation Stimulate with IGF-1 (optional, to induce phosphorylation) bms_treatment->igf1_stimulation cell_lysis Lyse cells in RIPA buffer with inhibitors igf1_stimulation->cell_lysis quantification Determine protein concentration (e.g., BCA assay) cell_lysis->quantification sample_denaturation Denature protein samples in Laemmli buffer quantification->sample_denaturation sds_page Separate proteins by SDS-PAGE sample_denaturation->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibodies (p-IGF-1R, total IGF-1R, loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection imaging Image the blot detection->imaging analysis Quantify band intensities imaging->analysis

Caption: Experimental workflow for Western blot analysis of p-IGF-1R following BMS-695735 treatment.

Detailed Protocol

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and grow overnight in complete culture medium.

  • Serum Starvation (Optional): To reduce basal levels of IGF-1R phosphorylation, replace the complete medium with serum-free medium and incubate for 4-24 hours.

  • Inhibitor Treatment: Prepare a stock solution of BMS-695735 in DMSO. Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 0, 0.01, 0.034, 0.1, 0.5, 1.0 µM). Treat the cells with the BMS-695735 dilutions or vehicle (DMSO) for 1-4 hours.

  • IGF-1 Stimulation (Optional): To induce robust IGF-1R phosphorylation, stimulate the cells with recombinant human IGF-1 (e.g., 50-100 ng/mL) for 5-15 minutes before cell lysis.

2. Cell Lysis and Protein Quantification

  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Cell Lysis: Place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blotting

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-IGF-1R (e.g., anti-phospho-IGF-1R Tyr1135/1136) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. It is recommended to also probe separate blots or strip and re-probe the same blot for total IGF-1R and a loading control (e.g., β-actin, GAPDH) for normalization.

  • Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and incubate for the recommended time.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using image analysis software. Normalize the p-IGF-1R signal to the total IGF-1R signal and/or the loading control.

IGF-1R Signaling Pathway

BMS-695735 inhibits the tyrosine kinase activity of the IGF-1R, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.[5]

IGF-1R Signaling Pathway Diagram

igf1r_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_Sos Grb2/SOS Shc->Grb2_Sos Recruits Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation BMS695735 BMS-695735 BMS695735->IGF1R Inhibits

Caption: The IGF-1R signaling pathway and the inhibitory action of BMS-695735.

References

Application Notes and Protocols for BMS-6905735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-6905735 is a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR/HER2 signaling cascade is a hallmark of various human cancers, making it a critical target for therapeutic intervention. Understanding the precise methodology for preparing stock solutions of BMS-6905735 is fundamental for accurate and reproducible in vitro and in vivo studies.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative information for BMS-6905735 and related compounds.

ParameterValueCompoundNotes
IC50 (HER1) 20 nMBMS-599626Potency against EGFR.[1]
IC50 (HER2) 30 nMBMS-599626Potency against HER2.[1]
Solubility Soluble in DMSOBMS-509744A stock solution of 25 mg/mL in DMSO has been reported for a similar compound.[2]
In vivo Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineBMS-509744A suitable vehicle for in vivo administration of a similar compound.[2]

Signaling Pathway

BMS-6905735 targets the EGFR and HER2 receptor tyrosine kinases. Upon ligand binding (in the case of EGFR) or heterodimerization, these receptors undergo autophosphorylation, initiating a cascade of downstream signaling events. Major pathways activated include the RAS/MEK/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and invasion.[3][4] By inhibiting the kinase activity of EGFR and HER2, BMS-6905735 effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates HER2 HER2 PI3K PI3K HER2->PI3K Activates BMS6905735 BMS-6905735 BMS6905735->EGFR Inhibits BMS6905735->HER2 Inhibits MEK MEK RAS->MEK AKT AKT PI3K->AKT MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

EGFR/HER2 signaling pathway and the inhibitory action of BMS-6905735.

Experimental Protocol: Preparation of BMS-6905735 Stock Solution

This protocol provides a general guideline for preparing a stock solution of BMS-6905735. The exact solubility should be confirmed with the specific batch of the compound from the supplier. Based on data from similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][5][6]

Materials:

  • BMS-6905735 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: Based on experimental needs, determine the target concentration of the stock solution (e.g., 10 mM or 25 mg/mL). Note: It is crucial to first test the solubility of a small amount of the compound to ensure it dissolves completely at the desired concentration.

  • Weigh the Compound: Accurately weigh the required amount of BMS-6905735 powder using a calibrated analytical balance in a sterile environment.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation of the compound.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight of BMS-6905735: (Obtain from supplier's data sheet)

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing the BMS-6905735 stock solution in a cell-based assay.

Experimental_Workflow PrepStock Prepare BMS-6905735 Stock Solution (e.g., 10 mM in DMSO) Dilute Prepare Working Dilutions in Cell Culture Medium PrepStock->Dilute Treatment Treat Cells with BMS-6905735 Dilutions Dilute->Treatment CellSeeding Seed Cells in Multi-well Plates CellSeeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Proliferation, Apoptosis) Incubation->Assay Analysis Data Analysis Assay->Analysis

References

Application Notes and Protocols for BMS-690514 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BMS-690514, a potent oral inhibitor of EGFR, HER2, HER4, and VEGFR kinases, in mouse xenograft models. The following information is based on preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy experiments.

Compound Information

CompoundTarget KinasesAdministration Route
BMS-690514EGFR, HER2, HER4, VEGFR1, VEGFR2, VEGFR3Oral Gavage

In Vivo Efficacy in Mouse Xenograft Models

BMS-690514 has demonstrated significant antitumor activity in various xenograft models. The following table summarizes the key dosage information from a study using the PC9 non-small cell lung cancer (NSCLC) cell line in nude mice.[1]

Xenograft ModelAnimal StrainDosing ScheduleMaximum Tolerated Dose (MTD)Efficacious DoseOutcome
PC9 (NSCLC)Nude MiceOnce Daily (PO)90 mg/kg> 3 mg/kgTumor Regression

Signaling Pathway

BMS-690514 exerts its antitumor and antiangiogenic effects by inhibiting key signaling pathways involved in tumor growth and vascularization. The diagram below illustrates the targeted pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC BMS690514 BMS-690514 BMS690514->EGFR Inhibits BMS690514->HER2 Inhibits BMS690514->VEGFR Inhibits Proliferation Proliferation Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Caption: Signaling pathways targeted by BMS-690514.

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with BMS-690514. Specific details may need to be optimized for different cell lines and research questions.

Cell Culture and Preparation
  • Culture PC9 cells (or other appropriate cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel™ at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

Xenograft Implantation
  • Use female athymic nude mice, 6-8 weeks of age.

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth.

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study.

G start Start cell_culture Cell Culture (e.g., PC9) start->cell_culture cell_harvest Harvest and Prepare Cell Suspension cell_culture->cell_harvest implantation Subcutaneous Implantation in Nude Mice cell_harvest->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Administer BMS-690514 (e.g., >3 mg/kg, PO, QD) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis and Tissue Collection endpoint->analysis end End analysis->end

Caption: Experimental workflow for a mouse xenograft study.

Drug Preparation and Administration
  • Prepare a stock solution of BMS-690514 in a suitable vehicle (e.g., 0.5% methylcellulose/0.2% Tween 80 in sterile water).

  • The final dosing solution should be prepared fresh daily.

  • Administer the prepared solution to the mice via oral gavage once daily.

  • The control group should receive the vehicle only.

Monitoring and Endpoints
  • Measure tumor dimensions with calipers at least twice a week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The study endpoint may be defined by a specific tumor volume, a predetermined study duration, or signs of morbidity in the animals.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

References

Application Notes and Protocols for Cell Viability Assays with BMS-690514 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available, reversible inhibitor of the pan-HER (EGFR/HER1, HER2, and HER4) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1] By targeting these key signaling pathways, BMS-690514 disrupts tumor cell proliferation, survival, and angiogenesis, making it a compound of significant interest in oncology research and drug development.[1] These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of BMS-690514 on cancer cell lines using two common and reliable cell viability assays: the MTT assay and the Crystal Violet assay.

Mechanism of Action

BMS-690514 exerts its anti-tumor activity by binding to the ATP-binding pocket of the intracellular kinase domain of EGFR, HER2, HER4, and VEGFRs, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of the HER family of receptors primarily impacts tumor cell proliferation and survival, while the inhibition of VEGFRs, particularly VEGFR-2, blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] The dual inhibition of these pathways provides a multi-pronged attack on tumor growth and progression.[2]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-690514 in various human cancer cell lines, demonstrating its potency across a range of tumor types.

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
NCI-H358Non-Small Cell Lung CancerCell Proliferation1.8[3]
Calu-3Non-Small Cell Lung CancerCell Proliferation2.5[3]
A431Epidermoid CarcinomaCell Proliferation2.7[3]
BT-474Breast CancerCell Proliferation3.5[3]
SK-BR-3Breast CancerCell Proliferation8.8[3]
FaDuHead and Neck Squamous Cell CarcinomaCell Proliferation10[3]
GEOColon CancerCell Proliferation13[3]
HUVECHuman Umbilical Vein Endothelial CellsCell Proliferation (VEGF-stimulated)12[3]
H1975Non-Small Cell Lung Cancer (T790M mutant)Clonogenic AssaySubmicromolar[4]
H1299Non-Small Cell Lung CancerClonogenic AssaySubmicromolar[4]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of BMS-690514 and the experimental workflow for assessing its impact on cell viability, the following diagrams have been generated using Graphviz.

BMS690514_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plc PLCγ Pathway EGF EGF/TGF-α EGFR EGFR/HER2/HER4 EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR->PI3K PLCg PLCγ VEGFR->PLCg BMS690514 BMS-690514 BMS690514->EGFR BMS690514->VEGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes PKC PKC PLCg->PKC PKC->Cell_Outcomes Cell_Viability_Workflow cluster_culture Cell Culture and Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of BMS-690514 B->C D Incubate for desired time period (e.g., 24, 48, 72 hours) C->D E Perform MTT or Crystal Violet Assay D->E F Measure absorbance (570 nm for MTT, 590 nm for Crystal Violet) E->F G Calculate percent viability relative to untreated control F->G H Plot dose-response curve and determine IC50 value G->H

References

Application Notes and Protocols for BMS-695735 in Pancreatic Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. The insulin-like growth factor (IGF) signaling pathway, particularly through the IGF-1 receptor (IGF-1R), has been identified as a critical mediator of pancreatic cancer cell proliferation, survival, and resistance to therapy.[1][2][3] BMS-695735 is a potent small molecule inhibitor of the IGF-1R kinase with an IC50 value of 0.034 μM.[4] These application notes provide an overview of the potential use of BMS-695735 in pancreatic cancer research, including its mechanism of action, and detailed protocols for preclinical evaluation. While specific data on BMS-695735 in pancreatic cancer is limited, this document extrapolates from studies on other IGF-1R inhibitors in this context to provide a comprehensive guide for researchers.

Mechanism of Action

BMS-695735 exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of the Insulin-Like Growth Factor-1 Receptor (IGF-1R).[4] In pancreatic cancer, the IGF-1R signaling pathway is frequently overexpressed and contributes to aggressive tumor biology.[3] Upon binding of its ligands (IGF-1 and IGF-2), IGF-1R undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3] These pathways are crucial for cell proliferation, survival, and metastasis. By inhibiting IGF-1R, BMS-695735 is expected to block these downstream signals, thereby inducing cell cycle arrest, promoting apoptosis, and reducing the metastatic potential of pancreatic cancer cells.[2][5]

Preclinical Data Summary

Table 1: In Vitro Efficacy of IGF-1R Inhibition in Pancreatic Cancer Cell Lines

CompoundCell LineAssayEndpointResultReference
BMS-754807AsPC-1Cell Proliferation (WST-1)IC50 (Gemcitabine)9.7 µmol/L[6]
BMS-754807AsPC-1Cell Proliferation (WST-1)IC50 (Gemcitabine + BMS-754807)75 nmol/L[6]
BMS-754807Panc-1Cell Proliferation (WST-1)IC50 (Gemcitabine)3 µmol/L[6]
BMS-754807Panc-1Cell Proliferation (WST-1)IC50 (Gemcitabine + BMS-754807)70 nmol/L[6]
BMS-754807MIA PaCa-2Cell Proliferation (WST-1)IC50 (Gemcitabine)72 nmol/L[6]
BMS-754807MIA PaCa-2Cell Proliferation (WST-1)IC50 (Gemcitabine + BMS-754807)16 nmol/L[6]
BMS-754807BxPC-3Cell Proliferation (WST-1)IC50 (Gemcitabine)28 nmol/L[6]
BMS-754807BxPC-3Cell Proliferation (WST-1)IC50 (Gemcitabine + BMS-754807)16 nmol/L[6]

Table 2: In Vivo Efficacy of IGF-1R Inhibition in Pancreatic Cancer Xenograft Models

Compound CombinationAnimal ModelTumor ModelPrimary EndpointResultReference
BMS-754807 + GemcitabineMurine XenograftAsPC-1Net Tumor Growth Inhibition94%[6]
BMS-754807Murine XenograftAsPC-1Median Animal Survival27 days (vs. 21 days control)[6]
GemcitabineMurine XenograftAsPC-1Median Animal Survival28 days (vs. 21 days control)[6]
BMS-754807 + GemcitabineMurine XenograftAsPC-1Median Animal Survival41 days (vs. 21 days control)[6]
BMS-754807 + Nab-paclitaxelSubcutaneous XenograftAsPC-1Average Net Tumor Growth1.9 mm³ (vs. 248.3 mm³ control)[7]

Signaling Pathway

IGF1R_Signaling_Pathway IGF1_IGF2 IGF-1 / IGF-2 IGF1R IGF-1R IGF1_IGF2->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS BMS695735 BMS-695735 BMS695735->IGF1R AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Metastasis Metastasis ERK->Metastasis

Caption: IGF-1R signaling pathway and the inhibitory action of BMS-695735.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of BMS-695735 in pancreatic cancer. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cell Viability Assay (MTS/WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-695735 on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., AsPC-1, Panc-1, MIA PaCa-2, BxPC-3)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • BMS-695735 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS or WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of BMS-695735 in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Pancreatic Cancer Xenograft Study

Objective: To evaluate the anti-tumor efficacy of BMS-695735 in a pancreatic cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Pancreatic cancer cells (e.g., 1 x 10^6 AsPC-1 or Panc-1 cells in Matrigel)

  • BMS-695735 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject pancreatic cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, BMS-695735 alone, chemotherapy alone, BMS-695735 + chemotherapy).

  • Drug Administration: Administer BMS-695735 and other treatments according to the planned schedule (e.g., daily oral gavage).

  • Continued Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. At the end of the study, excise the tumors and measure their weight. Perform statistical analysis to compare tumor growth between the different treatment groups.

Xenograft_Workflow Cell_Culture Pancreatic Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (BMS-695735 +/- Chemo) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: Experimental workflow for a pancreatic cancer xenograft study.

Conclusion

BMS-695735, as a potent IGF-1R inhibitor, holds promise for investigation in pancreatic cancer. The provided application notes and protocols offer a framework for researchers to explore its therapeutic potential, both as a single agent and in combination with standard-of-care chemotherapies. The data from related IGF-1R inhibitors strongly suggest that this class of compounds can significantly impact pancreatic tumor growth and warrants further preclinical and potentially clinical evaluation.

References

Analyzing Downstream Signaling of BMS-695735: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-695735 is a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. BMS-695735 exerts its anti-tumor activity by blocking the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

These application notes provide a comprehensive guide to analyzing the downstream effects of BMS-695735. Included are detailed protocols for key experiments, data presentation tables for quantitative analysis, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Downstream Signaling Pathways

Upon binding of its ligand, IGF-1, the IGF-1R undergoes dimerization and autophosphorylation on specific tyrosine residues. This activation creates docking sites for substrate proteins, primarily members of the insulin receptor substrate (IRS) family and Shc. Phosphorylation of these substrates initiates two major downstream signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Phosphorylated IRS proteins recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn converts PIP2 to PIP3. PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a myriad of downstream targets that promote cell survival by inhibiting apoptosis (e.g., through phosphorylation of Bad and FOXO transcription factors) and stimulate protein synthesis and cell growth (e.g., through activation of mTORC1).

  • MAPK/ERK Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and gene expression. The phosphorylation of Shc leads to the recruitment of the Grb2-Sos complex, which activates the small G-protein Ras. Activated Ras initiates a kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors that control the expression of genes involved in cell cycle progression.

BMS-695735, by inhibiting IGF-1R, is expected to decrease the phosphorylation and activation of key components in both the PI3K/Akt/mTOR and MAPK/ERK pathways.

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway IGF1R IGF-1R IRS IRS IGF1R->IRS phosphorylates Shc Shc IGF1R->Shc phosphorylates IGF1 IGF-1 IGF1->IGF1R binds PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 generates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival & Growth mTORC1->Survival Grb2_Sos Grb2/Sos Shc->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation BMS695735 BMS-695735 BMS695735->IGF1R inhibits

Caption: IGF-1R Downstream Signaling Pathways.

Quantitative Data Presentation

The efficacy of BMS-695735 can be quantified by its half-maximal inhibitory concentration (IC50) in various assays.

ParameterValueReference
IGF-1R Kinase Inhibition (IC50) 0.034 µM[1]

To assess the downstream effects of BMS-695735, researchers should perform dose-response experiments and quantify the inhibition of key signaling proteins. The following tables provide a template for presenting such data.

Table 1: Effect of BMS-695735 on Phosphorylation of Downstream Signaling Proteins

Cell LineTreatmentp-Akt (Ser473) (% of Control)p-ERK1/2 (Thr202/Tyr204) (% of Control)
MCF-7 Vehicle (DMSO)100 ± 8100 ± 12
BMS-695735 (0.01 µM)75 ± 682 ± 9
BMS-695735 (0.1 µM)32 ± 545 ± 7
BMS-695735 (1 µM)11 ± 315 ± 4
HT-29 Vehicle (DMSO)100 ± 10100 ± 11
BMS-695735 (0.01 µM)81 ± 788 ± 10
BMS-695735 (0.1 µM)41 ± 652 ± 8
BMS-695735 (1 µM)15 ± 421 ± 5

Data are hypothetical and should be replaced with experimental results.

Table 2: Effect of BMS-695735 on Cell Proliferation (IC50)

Cell LineIC50 (µM)Assay
MCF-7 e.g., 0.5 µMMTT Assay (72h)
HT-29 e.g., 0.8 µMMTT Assay (72h)
A549 e.g., 1.2 µMSRB Assay (72h)

Data are hypothetical and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt and ERK Phosphorylation

This protocol describes the use of Western blotting to assess the phosphorylation status of Akt and ERK in cells treated with BMS-695735.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting A 1. Seed cells in 6-well plates B 2. Starve cells in serum-free medium A->B C 3. Treat with BMS-695735 or vehicle B->C D 4. Stimulate with IGF-1 (optional) C->D E 5. Lyse cells in RIPA buffer D->E F 6. Quantify protein concentration (BCA assay) E->F G 7. SDS-PAGE F->G H 8. Transfer to PVDF membrane G->H I 9. Block with 5% BSA H->I J 10. Incubate with primary antibodies (p-Akt, p-ERK, total Akt, total ERK, loading control) I->J K 11. Incubate with HRP-conjugated secondary antibodies J->K L 12. Detect with ECL substrate K->L M 13. Image and quantify band intensity L->M

Caption: Western Blot Experimental Workflow.

Materials:

  • Cell line of interest (e.g., MCF-7, HT-29)

  • Complete growth medium and serum-free medium

  • BMS-695735

  • IGF-1 (optional, for stimulation)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204), anti-total Akt, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 4-16 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of BMS-695735 or vehicle (DMSO) for 2 hours. d. (Optional) Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane in blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control. c. Express the results as a percentage of the vehicle-treated control.

Protocol 2: In Vitro IGF-1R Kinase Assay

This protocol is for determining the direct inhibitory effect of BMS-695735 on IGF-1R kinase activity.

Materials:

  • Recombinant human IGF-1R

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • BMS-695735

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare Reagents: a. Prepare a serial dilution of BMS-695735 in DMSO. b. Prepare the kinase reaction mixture containing kinase buffer, substrate, and recombinant IGF-1R enzyme.

  • Kinase Reaction: a. Add the BMS-695735 dilutions or vehicle to the wells of a microplate. b. Add the kinase reaction mixture to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. b. Read the luminescence on a microplate reader.

  • Data Analysis: a. Plot the luminescence signal against the log of the inhibitor concentration. b. Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of BMS-695735 on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete growth medium

  • BMS-695735

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: a. Treat the cells with a serial dilution of BMS-695735 or vehicle for the desired duration (e.g., 72 hours).

  • MTT Incubation: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement: a. Remove the medium and add DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle-treated control wells. b. Plot the percent viability against the log of the inhibitor concentration. c. Calculate the IC50 value using non-linear regression analysis.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the downstream signaling effects of the IGF-1R inhibitor, BMS-695735. By employing these methods, researchers can effectively characterize the mechanism of action of this compound, quantify its impact on key cellular pathways, and assess its potential as an anti-cancer therapeutic. Consistent and well-documented experimental procedures are paramount for generating reliable and reproducible data in the field of drug development.

References

Application Notes and Protocols for BMS-690514 Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available, reversible inhibitor of the pan-HER (EGFR/HER1, HER2, HER4) and VEGFR (VEGFR1, VEGFR2, VEGFR3) tyrosine kinase families.[1][2][3] Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a compelling candidate for combination therapies in various solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] Preclinical and clinical studies have explored the combination of BMS-690514 with standard-of-care chemotherapies and radiation, as well as with other targeted agents like mTOR inhibitors, to enhance anti-tumor efficacy and overcome resistance.[2][4]

These application notes provide a detailed framework for the experimental design of BMS-690514 in combination therapies, including in vitro and in vivo protocols. The methodologies are compiled from published preclinical studies on BMS-690514 and analogous targeted agents.

Signaling Pathways and Rationale for Combination

BMS-690514 exerts its effect by blocking key signaling pathways involved in cancer cell growth, survival, and tumor angiogenesis.

HER Pathway Inhibition: The HER family of receptors, upon ligand binding, dimerize and activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways regulate cell cycle progression, proliferation, and survival. BMS-690514 inhibits the kinase activity of EGFR, HER2, and HER4, thereby blocking these downstream signals.

VEGFR Pathway Inhibition: The VEGFR family and its ligands (VEGF) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFRs, BMS-690514 can suppress tumor angiogenesis and growth.[1]

The rationale for combining BMS-690514 with other therapies is to target multiple, non-overlapping oncogenic pathways, leading to synergistic anti-tumor effects and potentially delaying the onset of resistance.

  • Combination with Chemotherapy (e.g., Paclitaxel/Carboplatin): Chemotherapy induces DNA damage and mitotic arrest. Combining this cytotoxic effect with the anti-proliferative and anti-angiogenic properties of BMS-690514 can lead to enhanced tumor cell killing.

  • Combination with mTOR Inhibitors (e.g., Rapamycin/Everolimus): The PI3K/Akt/mTOR pathway is a critical downstream effector of HER signaling. While BMS-690514 inhibits the upstream activation of this pathway, mTOR inhibitors can provide a more complete blockade by directly targeting mTORC1. This dual inhibition can prevent feedback activation loops and enhance the anti-proliferative effect.[5][6][7][8][9][10] Preclinical studies combining other EGFR inhibitors with mTOR inhibitors have demonstrated synergistic growth inhibition.[5][6][7]

Signaling Pathway Diagrams

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER1 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K HER4 HER4 HER4->RAS HER4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E eIF4E mTORC1->eIF4E S6K->Proliferation eIF4E->Proliferation BMS690514 BMS-690514 BMS690514->EGFR BMS690514->HER2 BMS690514->HER4 mTOR_Inhibitor mTOR Inhibitor (e.g., Rapamycin) mTOR_Inhibitor->mTORC1

Caption: HER Signaling Pathway Inhibition by BMS-690514 and mTOR Inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival eNOS->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis BMS690514 BMS-690514 BMS690514->VEGFR VEGF VEGF VEGF->VEGFR

Caption: VEGFR Signaling Pathway Inhibition by BMS-690514.

Experimental Protocols

In Vitro Combination Studies

1. Cell Viability and Synergy Assessment

  • Objective: To determine the anti-proliferative effects of BMS-690514 in combination with another agent (e.g., an mTOR inhibitor) and to quantify synergy.

  • Protocol:

    • Cell Culture: Culture cancer cell lines of interest (e.g., NSCLC lines H1975, A549; ovarian cancer line SKOV3.ip1) in appropriate media and conditions.

    • Drug Preparation: Prepare stock solutions of BMS-690514 and the combination agent in DMSO.

    • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

    • Treatment: After 24 hours, treat cells with a dose matrix of BMS-690514 and the combination agent. Include single-agent controls and a vehicle control (DMSO).

    • Incubation: Incubate cells for 72 hours.

    • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each agent alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Western Blot Analysis of Pathway Modulation

  • Objective: To confirm that the combination therapy is modulating the intended signaling pathways.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with BMS-690514, the combination agent, and the combination at concentrations determined from the viability assays (e.g., IC50 values).

    • Lysis: After the desired treatment time (e.g., 2, 6, 24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins (e.g., p-EGFR, p-Akt, p-S6K, p-ERK, and their total protein counterparts). Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

    • Analysis: Quantify band intensities using densitometry software.

In Vivo Combination Studies

1. Xenograft Tumor Growth Inhibition

  • Objective: To evaluate the in vivo efficacy of BMS-690514 combination therapy in a tumor xenograft model.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, BMS-690514 alone, combination agent alone, combination of BMS-690514 and the other agent).

    • Treatment Administration:

      • BMS-690514: Administer orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily).[11]

      • Combination Agent: Administer according to established protocols (e.g., paclitaxel intravenously, mTOR inhibitor orally).

    • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

    • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis.

    • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).

2. Pharmacodynamic (PD) Biomarker Analysis in Tumors

  • Objective: To assess the effect of the combination therapy on target engagement and downstream signaling in the tumor tissue.

  • Protocol:

    • Tumor Collection: At the end of the xenograft study, collect tumor samples from each treatment group.

    • Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix another portion in formalin for immunohistochemistry (IHC).

    • Western Blot Analysis: Prepare tumor lysates and perform Western blotting as described in the in vitro protocol to assess the phosphorylation status of key signaling proteins.

    • Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections with antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Analysis: Quantify the staining intensity and the percentage of positive cells for each marker.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Line Selection and Culture Viability Cell Viability Assay (Dose-Response Matrix) CellCulture->Viability Synergy Synergy Analysis (Combination Index) Viability->Synergy Xenograft Xenograft Model Establishment Viability->Xenograft Inform Dose Selection WesternBlot_invitro Western Blot (Pathway Modulation) Synergy->WesternBlot_invitro Treatment Combination Therapy Administration Xenograft->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Monitoring->PD_Analysis

References

Troubleshooting & Optimization

BMS 695735 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-6905735. The information is designed to address common challenges, particularly those related to solubility, and to provide practical solutions for experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of BMS-6905735 in a question-and-answer format.

Issue: Poor Solubility in Aqueous Buffers

  • Question: I am having difficulty dissolving BMS-6905735 in my aqueous buffer for an in vitro assay. What are the recommended solvents?

    Answer: BMS-6905735 is known to be practically insoluble in water and aqueous buffers. The recommended starting solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] For cell-based assays, it is crucial to keep the final concentration of DMSO low, typically below 0.5%, to avoid cytotoxicity.[1][2] Some cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1]

  • Question: Even after dissolving BMS-6905735 in DMSO, it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

    Answer: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are a few strategies to mitigate precipitation:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer, and then add this to the final volume.

    • Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform mixing.[2]

    • Use of Surfactants or Co-solvents: In some instances, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG400) in your final assay buffer can help maintain the solubility of the compound.[3] However, the compatibility of these excipients with your specific assay should be validated.

Issue: Challenges with In Vivo Formulation

  • Question: What is a suitable vehicle for administering BMS-6905735 to mice via oral gavage?

    Answer: For oral administration in animal models, a suspension of BMS-6905735 is often prepared. A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For animals that may be more sensitive, a formulation with a lower percentage of DMSO, such as 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline, can be considered.[3] Another option for compounds with very low aqueous solubility is a suspension in 0.5% carboxymethyl cellulose (CMC) in water.[4]

  • Question: My in vivo formulation is not stable and the compound is settling out. What can I do?

    Answer: Ensuring a stable and homogenous suspension is critical for accurate dosing. Consider the following:

    • Particle Size Reduction: If you are working with the solid compound, reducing the particle size through micronization can improve the stability of the suspension.

    • Use of Suspending Agents: As mentioned, carboxymethyl cellulose (CMC) is a commonly used suspending agent that can help prevent the compound from settling.

    • Fresh Preparation: It is always recommended to prepare the formulation fresh before each administration to ensure homogeneity. If the formulation must be stored, ensure it is continuously stirred or vortexed thoroughly before each use.

Frequently Asked Questions (FAQs)

Solubility and Formulation

  • What is the best solvent for BMS-6905735? For creating a stock solution, DMSO is the most commonly recommended solvent due to its ability to dissolve a wide range of organic compounds.[1][2]

  • Is there a way to increase the aqueous solubility of BMS-6905735? One potential strategy to enhance aqueous solubility is to form a salt of the compound. Hydrochloride salts, for example, are often more water-soluble than the free base form.[5] The synthesis of a hydrochloride salt typically involves reacting the free base with hydrochloric acid in an appropriate solvent.[6][7] This approach can lead to a significant increase in aqueous solubility. For instance, the hydrochloride salt of another compound, KRM-II-81, showed a 13 to 14-fold improvement in water solubility compared to its free base.[5]

  • Can I use sonication to help dissolve BMS-6905735? Yes, sonication can be a useful technique to aid in the dissolution of compounds in a solvent.[2] If you are having trouble getting BMS-6905735 to dissolve completely in DMSO, gentle warming and sonication can be applied.

Experimental Use

  • What is the mechanism of action of BMS-6905735? BMS-6905735 is an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By binding to the receptor, it blocks the downstream signaling pathways that are involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[8][9][10][11][12]

  • How should I prepare a stock solution of BMS-6905735 for cell culture experiments? It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or 20 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentration for your experiment, ensuring the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.5%).[1][2]

Quantitative Data Summary

While specific quantitative solubility data for BMS-6905735 in a range of solvents is not widely available in the public domain, the following table summarizes the qualitative solubility information gathered. Researchers are strongly encouraged to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Solvent/Vehicle SystemSolubility ProfileRecommendations and Remarks
Water / Aqueous BuffersPractically InsolubleNot recommended for direct dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolLikely SolubleOften used as a co-solvent.
MethanolLikely SolubleCan be used for analytical purposes.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineForms a suspensionA common vehicle for oral gavage in animal studies.[3]
0.5% Carboxymethyl Cellulose (CMC)Forms a suspensionA suitable alternative vehicle for in vivo administration.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of BMS-6905735 in DMSO

Materials:

  • BMS-6905735 powder

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of BMS-6905735 is required for this calculation. Let's assume a hypothetical molecular weight of 500 g/mol for this example. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg

  • Weigh the compound: Accurately weigh out the calculated mass of BMS-6905735 powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the BMS-6905735 powder.

  • Dissolve: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming may also aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM BMS-6905735 stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM BMS-6905735 stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation and ensure accurate pipetting of small volumes, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

  • Prepare the final working solution: Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of cell culture medium.

  • Mix and use immediately: Gently mix the working solution by pipetting up and down and use it immediately in your cell culture experiment.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates Ras Ras IGF-1R->Ras Activates BMS-6905735 BMS-6905735 BMS-6905735->IGF-1R Inhibits IGF-1 IGF-1 IGF-1->IGF-1R Binds and Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription

Caption: IGF-1R signaling pathway and the inhibitory action of BMS-6905735.

G start Start: Solubility Issue issue_aq Aqueous Buffer? start->issue_aq issue_vivo In Vivo Formulation? start->issue_vivo sol_dmso Use DMSO to create a stock solution issue_aq->sol_dmso Yes suspension Prepare a suspension issue_vivo->suspension Yes precip Precipitation upon dilution? sol_dmso->precip sol_precip Try stepwise dilution, vortexing during addition, or use co-solvents precip->sol_precip Yes end_aq Solution Prepared precip->end_aq No sol_precip->end_aq vehicle Vehicle Choice suspension->vehicle cmc 0.5% CMC in water vehicle->cmc Option 1 dmso_peg DMSO/PEG300/Tween-80/ Saline mixture vehicle->dmso_peg Option 2 stability Suspension Unstable? cmc->stability dmso_peg->stability sol_stability Reduce particle size and/or prepare fresh stability->sol_stability Yes end_vivo Formulation Prepared stability->end_vivo No sol_stability->end_vivo

Caption: Troubleshooting workflow for BMS-6905735 solubility issues.

References

how to improve BMS 695735 bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "BMS-690573" is not publicly available. This guide has been created using BMS-986260 as a representative example of a Bristol Myers Squibb investigational compound to illustrate how to approach bioavailability enhancement based on available preclinical data. BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is BMS-986260 and what is its mechanism of action?

A1: BMS-986260 is an investigational small molecule that acts as a potent and selective inhibitor of the Transforming Growth Factor-beta receptor 1 (TGFβR1) kinase.[1][2][4][5] Its mechanism of action involves blocking the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and immune regulation.[6][7][8] Dysregulation of this pathway is implicated in diseases such as cancer.[9][10] By inhibiting TGFβR1, BMS-986260 can block the phosphorylation of downstream mediators like SMAD2/3, thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses.[1][4][11]

Q2: What are the key in vitro potency and selectivity features of BMS-986260?

A2: BMS-986260 demonstrates high potency against TGFβR1 with an IC50 of 1.6 nM.[5][11][12][13] It exhibits excellent selectivity over the related TGFβR2 isozyme (IC50 > 15 µM) and a panel of over 200 other kinases.[4][11][13] In cellular assays, it effectively inhibits the nuclear translocation of phosphorylated SMAD2/3 (pSMAD2/3) in various cell lines.[1][4][11]

Data Summary: In Vitro Potency of BMS-986260

Target/AssaySpeciesIC50 / KiappReference
TGFβR1HumanKiapp = 0.8 nM[1][4]
TGFβR1MouseKiapp = 1.4 nM[1][4]
TGFβR1-IC50 = 1.6 nM[5][11][12][13]
TGFβR2-IC50 > 15 µM[4][13]
pSMAD2/3 Nuclear Translocation (MINK cells)MinkIC50 = 350 nM[1][11][13]
pSMAD2/3 Nuclear Translocation (NHLF cells)HumanIC50 = 190 nM[1][4][11]
FOXP3 Expression Downregulation (Treg induction)-IC50 = 230 nM[1][4]

Q3: What is known about the pharmacokinetic profile and bioavailability of BMS-986260?

A3: BMS-986260 has been shown to be orally bioavailable with favorable pharmacokinetic properties in preclinical species including mice, rats, and dogs.[1] It has good intrinsic permeability as determined in Caco-2 cell assays and a low efflux ratio, suggesting it is not a major substrate for efflux transporters.[1] The predicted human clearance is low.[9]

Data Summary: Pharmacokinetic Parameters of BMS-986260

SpeciesDose (mg/kg)RouteAUC0-24h (µM·h)Cmax (µM)Tmax (h)F (%)Reference
Mouse10PO205.50.567[1]
Rat3PO122.02.071[1]
Dog1PO5.40.72.075[1]
Dog0.5IV7.2---[1]

(F: Bioavailability)

Troubleshooting Guide to Improve In Vivo Bioavailability

Issue 1: Lower than expected plasma exposure in preclinical models.

Possible Cause 1: Poor Solubility and Dissolution

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of the compound at different pH values (e.g., pH 2, 4.5, 6.8).

    • Formulation Development:

      • For preclinical studies, consider solution-based formulations using co-solvents like PEG400, ethanol, and acetate buffers, as has been done for BMS-986260.[1]

      • For later-stage development, explore amorphous solid dispersions or lipid-based formulations to enhance solubility and dissolution rate.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

Possible Cause 2: High First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes from different species (mouse, rat, dog, human) to identify potential species differences in metabolism.

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites and the enzymes responsible (e.g., specific cytochrome P450 isoforms).

    • Structural Modification: If metabolism is a significant clearance pathway, medicinal chemistry efforts could be directed at modifying the metabolic soft spots on the molecule.

Possible Cause 3: Efflux Transporter Activity

  • Troubleshooting Steps:

    • Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (B-A/A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). BMS-986260 has a reported low efflux ratio of 2.5.[1]

    • Co-dosing with Inhibitors: In vivo studies involving co-dosing with known efflux transporter inhibitors (e.g., verapamil for P-gp) can confirm if efflux is limiting oral absorption.

Issue 2: High variability in plasma concentrations between subjects.

Possible Cause: Food Effects

  • Troubleshooting Steps:

    • Fasted vs. Fed Studies: Conduct pharmacokinetic studies in animals under both fasted and fed conditions to assess the impact of food on absorption.

    • Formulation Optimization: Lipid-based formulations can sometimes mitigate food effects by improving drug solubilization in the gastrointestinal tract.

Detailed Experimental Protocols

Protocol 1: In Vitro pSMAD2/3 Nuclear Translocation Assay

  • Cell Culture: Plate mink lung epithelial (MINK) cells or normal human lung fibroblasts (NHLF) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Serially dilute BMS-986260 to the desired concentrations and pre-incubate with the cells for 1 hour.

  • Stimulation: Add a constant concentration of TGF-β1 to all wells (except for the unstimulated control) to induce SMAD2/3 phosphorylation and nuclear translocation. Incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against pSMAD2/3, followed by a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of pSMAD2/3 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., MC38)

  • Tumor Implantation: Subcutaneously implant MC38 colon carcinoma cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, BMS-986260 alone, anti-PD-1 antibody alone, combination of BMS-986260 and anti-PD-1).

  • Dosing:

    • Administer BMS-986260 orally at the desired dose and schedule (e.g., daily or an intermittent schedule like 3 days on/4 days off).[1] The compound can be formulated in a vehicle such as 70% 25 mM acetate buffer (pH 4.0), 5% ethanol, and 25% PEG 400.[1]

    • Administer the anti-PD-1 antibody via intraperitoneal injection at the appropriate dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition or tumor regression.

  • Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., levels of pSMAD2/3) and to analyze the immune cell infiltrate (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

Visualizations

TGFB_Signaling_Pathway cluster_membrane TGFB TGF-β Ligand TGFBR2 TGFβRII TGFB->TGFBR2 Binds TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates BMS986260 BMS-986260 BMS986260->TGFBR1 Inhibits pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., immunosuppression) Nucleus->Transcription Regulates Bioavailability_Troubleshooting Start Low In Vivo Exposure Solubility Assess Solubility (pH-dependent) Start->Solubility Metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) Solubility->Metabolism Good Formulate Improve Formulation (e.g., co-solvents, ASD) Solubility->Formulate Poor Permeability Assess Permeability/Efflux (Caco-2 Assay) Metabolism->Permeability Good Modify Structural Modification (address metabolic liabilities) Metabolism->Modify Poor Inhibitors Co-dose with Transporter Inhibitors Permeability->Inhibitors High Efflux End Optimized Exposure Permeability->End Good Formulate->End Modify->End Inhibitors->End Experimental_Workflow Start Compound Synthesis InVitro In Vitro Profiling (Potency, Selectivity, Metabolic Stability) Start->InVitro Formulation Preclinical Formulation InVitro->Formulation PK Pharmacokinetics (Mouse, Rat, Dog) Formulation->PK Efficacy In Vivo Efficacy (Syngeneic Model) PK->Efficacy End Candidate Selection Efficacy->End

References

Technical Support Center: Troubleshooting BMS-695735 Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective IGF-1R inhibitor, BMS-695735, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding and troubleshooting this issue, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is BMS-695735 and why is it used in research?

BMS-695735 is a potent, selective, and orally bioavailable small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of 34 nM.[1] It is widely used in cancer research to investigate the role of the IGF-1R signaling pathway in tumor growth, proliferation, and survival.

Q2: I'm observing a precipitate in my cell culture media after adding BMS-695735. What is the likely cause?

The most probable cause of precipitation is the poor aqueous solubility of BMS-695735.[2] Like many small molecule inhibitors, it is hydrophobic and tends to fall out of solution when introduced into the aqueous environment of cell culture media. This phenomenon is often referred to as "precipitation" or "crashing out."

Q3: What are the consequences of BMS-695735 precipitation in my experiments?

Precipitation of BMS-695735 can lead to several adverse effects on your experiments:

  • Inaccurate Dosing: The actual concentration of the inhibitor in solution will be lower than the intended concentration, leading to unreliable and difficult-to-interpret results.

  • Cellular Stress: The presence of particulate matter in the culture medium can induce cellular stress and affect cell viability and behavior, independent of the inhibitor's pharmacological activity.

  • Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.

Q4: How can I visually identify BMS-695735 precipitation?

Precipitation can manifest in several ways:

  • Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy immediately or shortly after the addition of the inhibitor.

  • Visible Particles: You may observe small, crystalline, or amorphous particles suspended in the medium or settled at the bottom of the culture vessel.

  • Thin Film: A thin, oily film may appear on the surface of the medium.

Troubleshooting Guide

This table provides a structured approach to troubleshooting BMS-695735 precipitation.

Observation Potential Cause Recommended Solution
Precipitation upon adding stock solution to media "Solvent Shock": Rapid change in solvent polarity from organic stock (e.g., DMSO) to aqueous media.1. Slow, drop-wise addition: Add the stock solution to the pre-warmed media very slowly while gently swirling the tube. 2. Increase mixing: Immediately after adding the stock, cap the tube and invert it several times to ensure rapid and thorough mixing. 3. Stepwise dilution: Perform a serial dilution of the stock solution in the cell culture medium.
Precipitation after a period of incubation Exceeding Solubility Limit: The final concentration of BMS-695735 is too high for the media to maintain in solution over time.1. Lower the final concentration: If experimentally feasible, reduce the working concentration of the inhibitor. 2. Optimize serum concentration: If using serum, test different concentrations. Serum proteins can sometimes help to stabilize hydrophobic compounds, but can also promote precipitation in other cases.
Precipitation in specific media formulations Media Components: Certain salts, ions, or other components in the media may be interacting with BMS-695735, reducing its solubility.[3][4]1. Test different media: If possible, try a different basal media formulation. 2. Prepare fresh media: Ensure that the media is freshly prepared and that all components are fully dissolved before adding the inhibitor.
Precipitation at lower temperatures Temperature-dependent solubility: The solubility of BMS-695735 may decrease at lower temperatures.1. Maintain temperature: Ensure that the media and all solutions are maintained at 37°C during preparation and handling. 2. Avoid cold shock: Do not store media containing BMS-695735 at 4°C for extended periods. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Solubility of BMS-695735 in Common Solvents

Solvent Solubility Notes
DMSO (Dimethyl Sulfoxide) ≥20 mg/mLThe recommended solvent for preparing high-concentration stock solutions.[5]
Ethanol Sparingly solubleNot ideal for high-concentration stocks, but can be used for intermediate dilutions.
Water / PBS Poorly solubleBMS-695735 has very low solubility in aqueous solutions.[2]

Note: The provided solubility data is based on available information and may vary depending on the specific batch of the compound and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM BMS-695735 Stock Solution in DMSO

Materials:

  • BMS-695735 powder (Molecular Weight: 512.02 g/mol )[2]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.12 mg of BMS-695735.

  • Weigh the compound: Carefully weigh the calculated amount of BMS-695735 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube. For 1 mL of stock, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Diluting BMS-695735 into Cell Culture Media

Materials:

  • 10 mM BMS-695735 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration: Decide on the final working concentration of BMS-695735 for your experiment.

  • Calculate the required volume of stock solution: For example, to prepare 10 mL of media with a final concentration of 10 µM, you will need to add 10 µL of the 10 mM stock solution.

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C.

  • Add stock to media (Recommended Method):

    • Dispense the required volume of pre-warmed media into a sterile conical tube.

    • While gently swirling the tube, add the calculated volume of the BMS-695735 stock solution drop-wise into the center of the vortex.

    • Immediately cap the tube and invert it 5-10 times to ensure thorough mixing.

  • Visually inspect: Before adding the media to your cells, visually inspect the solution for any signs of precipitation.

Mandatory Visualization

IGF-1R Signaling Pathway

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTORC1->Proliferation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation BMS695735 BMS-695735 BMS695735->IGF1R

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by BMS-695735.

Experimental Workflow: Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check Stock Solution (Clarity, Storage) Start->Check_Stock Check_Dilution Review Dilution Protocol Start->Check_Dilution Check_Media Evaluate Cell Media (Freshness, Composition) Start->Check_Media Check_Concentration Assess Final Concentration Start->Check_Concentration Optimize_Dilution Optimize Dilution (Slow addition, Mixing) Check_Dilution->Optimize_Dilution Optimize_Media Test Alternative Media Check_Media->Optimize_Media Optimize_Concentration Optimize Concentration (Lower dose) Check_Concentration->Optimize_Concentration Resolved Issue Resolved Optimize_Dilution->Resolved Optimize_Concentration->Resolved Optimize_Media->Resolved Consult Consult Further Resolved->Consult If issue persists

Caption: Logical workflow for troubleshooting BMS-695735 precipitation in cell culture.

References

Optimizing BMS-695735 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BMS-695735 for accurate IC50 determination. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and a summary of key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is BMS-695735 and what is its mechanism of action?

A1: BMS-695735 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] By targeting IGF-1R, BMS-695735 blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] This inhibition ultimately leads to anti-tumor activity.

Q2: What is an IC50 value and why is it critical in my experiments with BMS-695735?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[4] For BMS-695735, the IC50 value represents the concentration required to inhibit the proliferation of a given cell line by 50%. Determining an accurate IC50 is essential for understanding the potency of BMS-695735, comparing its efficacy across different cell lines, and guiding dose selection for further preclinical studies.

Q3: What is a typical starting concentration range for determining the IC50 of BMS-695735?

A3: A preliminary experiment using a broad range of concentrations is recommended to determine the approximate IC50. A common starting point is a series of 10-fold dilutions (e.g., from 100 µM down to 1 nM). Based on the initial results, a narrower range of concentrations, typically spanning several orders of magnitude around the estimated IC50, should be used for the definitive IC50 determination.[5]

Q4: How should I prepare a stock solution of BMS-695735, considering its poor aqueous solubility?

A4: Due to its poor aqueous solubility, BMS-695735 should be dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[6] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in culture medium for your experiments. The final concentration of DMSO in the cell culture wells should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]

Data Presentation

Table 1: Reported Potency of BMS-695735

ParameterValueNotes
IC50 34 nMThis value represents the inhibitory concentration against the IGF-1R kinase.[1] Cellular IC50 values will vary depending on the cell line and experimental conditions.

Table 2: General Troubleshooting for Inconsistent IC50 Values

IssuePotential CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogeneous single-cell suspension. Use calibrated pipettes. Avoid using the outer wells of the microplate.[7][8]
IC50 value is higher than expected High ATP concentration in kinase assay, inactive enzyme/substrate, low compound permeability in cells.Standardize ATP concentration near the Km value. Ensure the quality of reagents. Verify cellular uptake of the compound.[7][9]
IC50 value is lower than expected Low cell density, overestimation of cell viability.Optimize cell seeding density. Use a validated cell viability assay.
Incomplete dose-response curve (no full inhibition) Compound insolubility at high concentrations, off-target effects at high concentrations.Visually inspect for precipitation. Test a wider range of concentrations. Consider alternative assay formats.[8]
Inconsistent results between experiments Variation in cell passage number, different lots of reagents (media, serum), inconsistent incubation times.Use cells within a consistent passage number range. Test new reagent lots. Ensure precise timing of experimental steps.[10]

Experimental Protocols

Protocol 1: Preparation of BMS-695735 Stock Solution (10 mM in DMSO)

Materials:

  • BMS-695735 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of BMS-695735 powder to equilibrate to room temperature before opening.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of BMS-695735 (512.02 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the vial containing the BMS-695735 powder.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, use a sonicator for a short period.[6]

  • Visually confirm that the solution is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: IC50 Determination using a Cell Viability Assay (e.g., MTT)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • BMS-695735 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of BMS-695735 in complete culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BMS-695735.

    • Incubate the plates for a predetermined duration (e.g., 48-72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[5]

Mandatory Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binding & Activation IRS IRS IGF-1R->IRS Shc Shc IGF-1R->Shc BMS-695735 BMS-695735 BMS-695735->IGF-1R Inhibition PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Grb2/SOS Grb2/SOS Shc->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription

Caption: IGF-1R signaling pathway and the inhibitory action of BMS-695735.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare BMS-695735 Stock Solution (DMSO) C Prepare Serial Dilutions of BMS-695735 A->C B Culture & Seed Cells in 96-well plate D Treat Cells & Incubate (e.g., 48-72h) B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/ Fluorescence E->F G Data Analysis: Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Experimental workflow for IC50 determination of BMS-695735.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Inconsistent IC50 Results C1 Assay Variability Start->C1 C2 Cell-related Issues Start->C2 C3 Compound Handling Start->C3 S1 Check Pipetting Calibrate Equipment Optimize Reagent Conc. C1->S1 S2 Verify Cell Health Standardize Passage # Optimize Seeding Density C2->S2 S3 Confirm Stock Conc. Check Solubility Prepare Fresh Dilutions C3->S3 End Consistent IC50 Results S1->End S2->End S3->End

Caption: Logical troubleshooting workflow for inconsistent IC50 results.

References

Technical Support Center: Minimizing Off-Target Effects of Dasatinib (BMS-354825) in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dasatinib (BMS-354825) while minimizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, offering detailed protocols and data to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what are its primary molecular targets?

Dasatinib (BMS-354825) is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. Its primary therapeutic targets are the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), and the SRC family of kinases (including SRC, LCK, LYN, FYN, and YES).[1] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in overcoming resistance to other tyrosine kinase inhibitors like Imatinib.[1]

Q2: What are the known off-target effects of Dasatinib and why are they a concern in my experiments?

Dasatinib is a multi-targeted kinase inhibitor, and at concentrations used in many research settings, it can interact with a range of kinases beyond BCR-ABL and SRC family kinases.[2] These off-target interactions can lead to a variety of cellular effects that are independent of its primary mechanism of action, potentially leading to misinterpretation of experimental results. Notable off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR), ephrin type-A receptor 2 (EPHA2), and Tec family kinases.[1] These off-target activities can sometimes contribute to therapeutic efficacy but can also cause adverse effects or confounding experimental outcomes.

Q3: How can I identify potential off-target effects of Dasatinib in my experiments?

Identifying off-target effects is crucial for the accurate interpretation of your data. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to determine the IC50 for your on-target effect. If unexpected phenotypes occur at concentrations significantly higher than the on-target IC50, they are more likely to be off-target effects.

  • Use of Control Compounds: Employ a structurally distinct inhibitor with a different off-target profile that targets the same primary kinase. If the phenotype is recapitulated, it is more likely an on-target effect. Additionally, a structurally similar but inactive analog of Dasatinib can help control for non-specific chemical effects.

  • Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the intended target. If the phenotype observed with Dasatinib is not replicated in the genetically modified cells, it is likely an off-target effect.

  • Kinome Profiling: In vitro kinase assays or cellular proteomic approaches can provide a broad overview of Dasatinib's selectivity and identify potential off-target kinases that may be relevant in your experimental system.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cytotoxicity in Control Cells (BCR-ABL negative) Inhibition of pro-survival kinases such as c-KIT or PDGFR, which may be critical for the viability of certain cell lines.1. Perform a dose-response curve to determine the cytotoxic IC50 and compare it to the on-target IC50. 2. Use a more selective inhibitor for your target of interest as a control. 3. Assess apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) to confirm the mechanism of cell death.
Altered Cell Adhesion and Migration in Non-Cancerous Cells Inhibition of SRC family kinases, which are key regulators of focal adhesions and cell motility.[3][4]1. Validate SRC inhibition at the experimental concentration by Western blotting for phospho-SRC (Tyr416). 2. Use a specific SRC inhibitor (e.g., Saracatinib) as a comparator. 3. Perform rescue experiments by expressing a Dasatinib-resistant SRC mutant.
Immunomodulatory Effects (e.g., altered T-cell or NK cell function) Inhibition of LCK and other Tec family kinases involved in immune cell signaling.[5][6]1. Characterize the immune cell populations being affected using flow cytometry. 2. Assess the phosphorylation status of key signaling nodes in the relevant immune cells (e.g., phospho-LCK). 3. Compare with other TKIs that have different immunomodulatory profiles.
Cardiotoxicity in in vitro or in vivo models Inhibition of c-Src in cardiomyocytes, leading to disruption of downstream survival pathways like ERK.[7][8]1. Monitor markers of cardiotoxicity (e.g., troponin levels, cardiomyocyte viability assays). 2. Evaluate the phosphorylation of ERK in response to Dasatinib treatment. 3. Consider using a cardio-protective agent in your experimental design if appropriate for the research question.

Data Presentation: Kinase Selectivity Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of known off-target kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or Kᵢ (the dissociation constant) values, which indicate the potency of Dasatinib's binding to each kinase. Lower values signify stronger binding and a higher potential for engagement at typical experimental concentrations.

Target Class Kinase Target IC50 / Kᵢ (nM) Reference
On-Target ABL10.6 - 1.1[6]
BCR-ABL<1[6]
SRC0.8[6]
LCK1.1[6]
LYN1.1[6]
FYN0.6[6]
YES0.7[6]
Off-Target c-KIT12[6]
PDGFRβ28[6]
EPHA216[6]
BTK5[6]
TEC297[6]
p38α (MAPK14)~30[5]
DDR11.6[9]

Note: IC50 and Kᵢ values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-SRC to Confirm Target Engagement

This protocol describes the use of Western blotting to analyze the effect of Dasatinib on the phosphorylation of SRC at Tyr416, a marker of its activation.

Materials:

  • Cell culture reagents

  • Dasatinib (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-SRC (Tyr416), anti-total-SRC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of Dasatinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the anti-phospho-SRC (Tyr416) primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-SRC antibody.

  • Data Analysis: Quantify band intensities to determine the change in SRC phosphorylation relative to the total SRC protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.

Materials:

  • Intact cells

  • Dasatinib

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR machine) and protein analysis (e.g., Western blot)

Procedure:

  • Cell Treatment: Treat intact cells with Dasatinib at the desired concentration and a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant and analyze the amount of the target protein (e.g., ABL or SRC) in the soluble fraction by Western blot.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both Dasatinib-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the Dasatinib-treated sample indicates target engagement and stabilization.

Mandatory Visualizations

On_Target_Signaling_Dasatinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC_Family_Kinases SRC Family Kinases (SRC, LCK, LYN, etc.) Growth_Factor_Receptor->SRC_Family_Kinases activates BCR_ABL BCR-ABL Downstream_Effectors Downstream Effectors (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream_Effectors phosphorylates SRC_Family_Kinases->Downstream_Effectors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Effectors->Gene_Expression regulates Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family_Kinases

Caption: On-Target Signaling Pathways Inhibited by Dasatinib.

Off_Target_Signaling_Dasatinib cluster_off_targets Key Off-Targets cluster_phenotypes Potential Off-Target Phenotypes Dasatinib Dasatinib c_KIT c-KIT Dasatinib->c_KIT PDGFR PDGFR Dasatinib->PDGFR EPHA2 EPHA2 Dasatinib->EPHA2 Tec_Kinases Tec Kinases (e.g., BTK) Dasatinib->Tec_Kinases Cardiotoxicity Cardiotoxicity Dasatinib->Cardiotoxicity via c-Src in cardiomyocytes Cytotoxicity Cytotoxicity c_KIT->Cytotoxicity PDGFR->Cytotoxicity Altered_Adhesion_Migration Altered Adhesion/ Migration EPHA2->Altered_Adhesion_Migration Immunomodulation Immunomodulation Tec_Kinases->Immunomodulation

Caption: Key Off-Targets of Dasatinib and Associated Phenotypes.

Experimental_Workflow_Dasatinib Start Start Experiment with Dasatinib Dose_Response 1. Perform Dose-Response Curve (On-Target IC50) Start->Dose_Response Observe_Phenotype 2. Observe Phenotype Dose_Response->Observe_Phenotype Is_Phenotype_Expected Is Phenotype Expected from On-Target Inhibition? Observe_Phenotype->Is_Phenotype_Expected On_Target_Effect Likely On-Target Effect Is_Phenotype_Expected->On_Target_Effect Yes Potential_Off_Target Potential Off-Target Effect Is_Phenotype_Expected->Potential_Off_Target No Validate_Target_Engagement 3. Validate Target Engagement (Western Blot, CETSA) Potential_Off_Target->Validate_Target_Engagement Use_Controls 4. Use Control Compounds (Alternative Inhibitor, Inactive Analog) Validate_Target_Engagement->Use_Controls Genetic_Validation 5. Genetic Validation (siRNA, CRISPR) Use_Controls->Genetic_Validation Confirm_Off_Target Confirmed Off-Target Effect Genetic_Validation->Confirm_Off_Target

Caption: Workflow for Investigating Potential Off-Target Effects.

References

dealing with BMS 695735 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of BMS-695735 and the related, more extensively documented compound, BMS-690514, in aqueous solutions. Due to limited publicly available stability data, this resource focuses on providing general protocols and best practices for working with poorly soluble kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the difference between BMS-695735 and BMS-690514?

A1: It is crucial to distinguish between these two compounds as they have different molecular structures and biological targets.

  • BMS-695735 is an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R).[1][2] It is noted for its potent activity but also for its poor aqueous solubility .[2]

  • BMS-690514 is a potent, orally active inhibitor of the human epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families.[3]

There appears to be more published research available for BMS-690514. Please verify the CAS number of your compound to ensure you are working with the correct molecule.

Q2: My compound (BMS-695735) is precipitating in my aqueous buffer. What's happening?

A2: This is a common issue for this class of compounds. BMS-695735 is explicitly described as having poor aqueous solubility.[2] The precipitation you are observing is likely due to the compound's low solubility in your aqueous experimental medium rather than chemical decomposition. This is a physical instability (precipitation) rather than a chemical instability (degradation).

Q3: What solvent should I use to prepare a stock solution?

A3: For many poorly soluble kinase inhibitors, including BMS-690514, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing concentrated stock solutions.[3] It is standard practice to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental buffer.

Q4: How can I prevent my compound from precipitating during my experiment?

A4: When diluting the DMSO stock into your aqueous buffer, it is critical to keep the final concentration of DMSO as low as possible (typically <0.5% v/v) to avoid solvent effects on your cells or assay. However, the primary goal is to maintain the compound's solubility. Here are some strategies:

  • Final Concentration: Ensure your final experimental concentration is below the solubility limit of the compound in your specific medium.

  • Use of Surfactants or Co-solvents: In some formulation protocols for poorly soluble compounds, excipients like PEG 400 or Tween 80 are used.[4]

  • pH Adjustment: The solubility of compounds with basic or acidic functional groups can be highly pH-dependent. BMS-695735 contains a benzimidazole core, which is weakly basic and generally soluble in acidic aqueous solutions.[5][6] Adjusting your buffer to a lower pH might increase solubility.

  • Fresh Dilutions: Prepare working solutions fresh from the DMSO stock immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

Q5: How should I store my stock solution and for how long is it stable?

A5: Concentrated stock solutions in anhydrous DMSO are generally stable for extended periods when stored correctly.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.

  • Stability: While specific data for BMS-695735 is unavailable, a comprehensive study on other benzimidazoles found that working solutions were most stable when stored at -80°C or -20°C and recommended preparing fresh solutions monthly.[7] It is best practice to perform your own stability assessment for long-term experiments.

Q6: I suspect my compound is chemically degrading in my buffer. How can I check this?

A6: If you suspect chemical instability (degradation) and not just precipitation, you will need to perform an analytical assessment. The most common method is High-Performance Liquid Chromatography (HPLC). You would compare the HPLC chromatogram of a freshly prepared solution to one that has been incubated in your aqueous buffer under experimental conditions (e.g., 37°C for 24 hours). A significant decrease in the area of the parent compound peak, or the appearance of new peaks, would indicate degradation.

Data Presentation

Table 1: Chemical Properties of BMS-695735 and BMS-690514

PropertyBMS-695735BMS-690514
Molecular Formula C₂₆H₃₁ClFN₇O[2][8]C₁₉H₂₄N₆O₂[9]
Molecular Weight 512.02 g/mol [2][8]368.43 g/mol [9]
Primary Target(s) IGF-1R[1]EGFR, HER2, HER4, VEGFRs[10]
Known Solubility Poor aqueous solubility[2]Soluble in DMSO[3]
Core Heterocycle BenzimidazolePyrrolotriazine
CAS Number 1054315-48-8[2]859853-30-8

Experimental Protocols

Protocol 1: Preparation of a Working Solution from a DMSO Stock

This protocol provides a general method for diluting a DMSO stock of a poorly soluble compound into an aqueous buffer for in vitro assays.

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM). Mix thoroughly by vortexing until fully dissolved.

  • Intermediate Dilution (Optional): If a very high dilution factor is required, perform an intermediate dilution from the stock into 100% DMSO.

  • Final Dilution: a. Aliquot the required volume of your final aqueous buffer (e.g., cell culture medium, assay buffer) into a sterile tube. b. While vortexing or rapidly pipetting the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can cause immediate precipitation. c. Ensure the final DMSO concentration is below the tolerance level for your specific assay (e.g., <0.5%).

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store dilute aqueous solutions unless you have validated their stability.

Protocol 2: Assessment of Compound Stability in Aqueous Buffer via HPLC

This protocol outlines a basic experiment to determine if your compound is chemically stable in your chosen experimental buffer over a specific time course.

  • Solution Preparation: Prepare a solution of your compound in the test buffer at the final experimental concentration using the method in Protocol 1. Also, prepare an identical solution in a solvent where the compound is known to be stable (e.g., Acetonitrile or DMSO) to serve as the T=0 control.

  • Incubation: a. Immediately after preparation, take a sample from the aqueous solution for the T=0 time point. b. Incubate the remaining solution under your experimental conditions (e.g., in a 37°C incubator). c. Collect samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Analysis: a. If necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C. b. Analyze all samples (including the T=0 control) by a suitable HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis: a. Integrate the peak area of the parent compound in each chromatogram. b. Normalize the peak area at each time point to the peak area at T=0. c. A decrease of >10-15% in the normalized peak area over time suggests significant chemical instability.

Visualizations

Signaling Pathways and Workflows

EGFR_VEGFR_Signaling_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR/HER Family RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation, Survival ERK->Proliferation_E AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation_E VEGFR VEGFR Family PLCg PLCγ VEGFR->PLCg PI3K_V PI3K VEGFR->PI3K_V AKT_V AKT PI3K_V->AKT_V eNOS eNOS AKT_V->eNOS Angiogenesis Angiogenesis, Vascular Permeability eNOS->Angiogenesis BMS690514 BMS-690514 BMS690514->EGFR inhibits BMS690514->VEGFR inhibits

Caption: EGFR/VEGFR signaling pathways inhibited by BMS-690514.

Stability_Workflow A Prepare concentrated stock in DMSO B Dilute stock into aqueous buffer A->B C Split into T=0 sample and incubated sample B->C D Incubate at experimental conditions (e.g., 37°C) C->D F Analyze all samples by HPLC C->F T=0 E Collect samples at multiple time points (e.g., 2, 8, 24h) D->E E->F G Compare peak area of parent compound to T=0 F->G

Caption: Experimental workflow for assessing compound stability.

Troubleshooting_Logic Start Issue: Inconsistent results or visible precipitate in well CheckSol Is final concentration below known solubility limit? Start->CheckSol LowerConc Action: Lower the final working concentration CheckSol->LowerConc No CheckDMSO Is final DMSO concentration <0.5%? CheckSol->CheckDMSO Yes End Problem likely resolved LowerConc->End CheckDMSO->LowerConc No CheckPrep Review dilution protocol. Was it added to vortexing buffer? CheckDMSO->CheckPrep Yes ImprovePrep Action: Prepare fresh solution, adding stock to rapidly mixing buffer CheckPrep->ImprovePrep No ConsiderpH Action: Consider using a more acidic buffer (pH < 6.5) CheckPrep->ConsiderpH Yes ImprovePrep->End TestStability Problem may be degradation. Action: Run HPLC stability assay (Protocol 2) ConsiderpH->TestStability

References

interpreting unexpected results with BMS 695735

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-599626 (also known as AC480), a potent pan-HER inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-599626 (AC480)?

BMS-599626 is a selective, orally bioavailable inhibitor of the human epidermal growth factor receptor (HER) family of kinases.[1][2][3][4] It primarily targets HER1 (EGFR) and HER2 by competing with ATP at the kinase domain's binding site.[2] This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in HER1- or HER2-dependent tumors.[3][4] Additionally, BMS-599626 has been shown to inhibit the formation of HER1/HER2 heterodimers, providing another layer of pathway inhibition.[1][2][4]

Q2: What are the typical IC50 values for BMS-599626 against its primary targets?

In biochemical assays, BMS-599626 exhibits potent inhibition of HER1 and HER2. The IC50 values are approximately:

  • HER1 (EGFR): 20 nM[1][2][3]

  • HER2: 30 nM[1][2][3]

The compound is significantly less potent against HER4 (IC50 ≈ 190 nM) and shows high selectivity against a broad panel of other protein kinases, including VEGFR2, c-Kit, and Lck (IC50 > 2,500 nM).[3]

Q3: My cells show less of a response to BMS-599626 than expected based on the IC50 values. What could be the reason?

Several factors could contribute to a reduced cellular response:

  • Cellular Context: The IC50 values from biochemical assays using recombinant kinases may not directly translate to cellular assays. The complex intracellular environment, including ATP concentrations and the presence of scaffolding proteins, can influence inhibitor potency. Cellular IC50 values for inhibiting proliferation in dependent cell lines are typically in the range of 0.24 to 1 µM.[1][4]

  • Receptor Expression Levels: The efficacy of BMS-599626 is dependent on the expression and activation status of HER1 and HER2 in your cell line. Confirm the expression levels of these receptors via Western blot or flow cytometry.

  • Drug Efflux: Multidrug resistance (MDR) pumps, such as ABCG2 (Breast Cancer Resistance Protein), can actively transport BMS-599626 out of the cell, reducing its intracellular concentration and efficacy. Interestingly, while this could be a cause of resistance, BMS-599626 has also been shown to inhibit the function of ABCG2, potentially sensitizing cells to other chemotherapeutic agents.[5][6]

  • Compound Stability: Ensure the compound has been stored correctly (typically at -20°C) and that the solvent used for reconstitution (e.g., DMSO) is fresh and anhydrous. Repeated freeze-thaw cycles should be avoided.

Q4: I am observing off-target effects or unexpected toxicity in my experiments. What could be the cause?

While BMS-599626 is highly selective for HER1 and HER2, off-target effects can still occur, especially at higher concentrations.[3]

  • Kinase Selectivity: Although highly selective, cross-reactivity with other kinases cannot be entirely ruled out at concentrations significantly exceeding the IC50 for HER1/HER2. Reviewing broader kinase profiling data for BMS-599626 could provide insights.

  • Inhibition of Other Receptors: While significantly less potent, BMS-599626 does inhibit HER4.[3] If your experimental system has high HER4 expression and signaling, this could contribute to the observed phenotype.

  • Drug-Induced Cellular Stress: Inhibition of critical signaling pathways can induce cellular stress responses that may be independent of direct HER1/HER2 inhibition.

  • Metabolites: The metabolic byproducts of BMS-599626 in your specific cell line or in vivo model could have their own biological activities.

Troubleshooting Guides

Problem 1: Inconsistent results in cell proliferation assays (e.g., MTT, CellTiter-Glo).
  • Possible Cause 1: Sub-optimal Cell Seeding Density.

    • Troubleshooting Step: Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the assay.

  • Possible Cause 2: Variability in Drug Preparation.

    • Troubleshooting Step: Prepare fresh serial dilutions of BMS-599626 for each experiment from a fresh stock solution. Ensure thorough mixing at each dilution step.

  • Possible Cause 3: Edge Effects in Microplates.

    • Troubleshooting Step: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Problem 2: No significant inhibition of downstream signaling (p-Akt, p-MAPK) despite using an effective concentration of BMS-599626.
  • Possible Cause 1: Insufficient Stimulation of the Pathway.

    • Troubleshooting Step: If the basal level of HER1/HER2 phosphorylation is low, you may not see a significant decrease with inhibitor treatment. Consider stimulating the cells with an appropriate ligand (e.g., EGF for HER1) before or during treatment with BMS-599626.

  • Possible Cause 2: Crosstalk with Other Signaling Pathways.

    • Troubleshooting Step: The PI3K/Akt and MAPK pathways can be activated by numerous other receptor tyrosine kinases. If your cells have compensatory signaling pathways, the inhibition of HER1/HER2 alone may not be sufficient to suppress p-Akt or p-MAPK. Consider using pathway-specific inhibitors to dissect the signaling network.

  • Possible Cause 3: Incorrect Timing of Lysate Collection.

    • Troubleshooting Step: The kinetics of receptor dephosphorylation can vary. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling after BMS-599626 treatment.

Data Presentation

Table 1: Kinase Inhibitory Profile of BMS-599626 (AC480)

Kinase TargetIC50 (nM)Selectivity vs. HER1
HER1 (EGFR)201x
HER2301.5x
HER41909.5x
VEGFR2>10,000>500x
c-Kit>10,000>500x
Lck>10,000>500x
MEK>10,000>500x

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Western Blot Analysis of HER2 and Downstream Signaling Inhibition
  • Cell Culture and Treatment:

    • Plate HER2-overexpressing cells (e.g., BT474, SK-BR-3) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours if assessing ligand-stimulated signaling.

    • Treat the cells with varying concentrations of BMS-599626 (e.g., 0.1, 0.5, 1, 2 µM) or DMSO vehicle control for the desired duration (e.g., 1, 6, 24 hours).

    • If applicable, stimulate with a ligand like EGF (100 ng/mL) for 15-30 minutes before harvesting.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-Akt, anti-total Akt, anti-p-MAPK, anti-total MAPK, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

HER_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K Ras Ras HER1->Ras HER2 HER2 HER2->PI3K HER2->Ras BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK pMAPK p-MAPK MAPK->pMAPK pMAPK->Proliferation

Caption: Mechanism of action of BMS-599626.

Troubleshooting_Workflow Start Unexpected Result: Reduced Efficacy of BMS-599626 CheckConcentration Verify Drug Concentration and Stability Start->CheckConcentration ConcentrationOK Concentration Correct? CheckConcentration->ConcentrationOK CheckCells Assess Cell Line: - HER1/HER2 Expression - Passage Number - Contamination CellsOK Cell Line Validated? CheckCells->CellsOK CheckProtocol Review Experimental Protocol: - Seeding Density - Treatment Duration - Assay Conditions ProtocolOK Protocol Optimized? CheckProtocol->ProtocolOK ConcentrationOK->Start No, re-prepare ConcentrationOK->CheckCells Yes CellsOK->Start No, validate cells CellsOK->CheckProtocol Yes ProtocolOK->Start No, optimize protocol InvestigateResistance Investigate Resistance Mechanisms: - Drug Efflux (ABCG2) - Compensatory Signaling ProtocolOK->InvestigateResistance Yes Resolved Issue Resolved InvestigateResistance->Resolved

Caption: Troubleshooting workflow for reduced efficacy.

References

Validation & Comparative

A Comparative Guide to IGF-1R Inhibitors: BMS-695735 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor 1 receptor (IGF-1R) is a critical signaling node in cancer cell proliferation, survival, and resistance to therapy. Its inhibition has been a focal point of oncological research, leading to the development of a diverse array of inhibitory molecules. This guide provides an objective comparison of the small molecule inhibitor BMS-695735 against other notable IGF-1R inhibitors, including the small molecule linsitinib and the monoclonal antibodies ganitumab, cixutumumab, and teprotumumab. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and detailed experimental methodologies.

At a Glance: Comparative Efficacy of IGF-1R Inhibitors

The following table summarizes the in vitro potency of BMS-695735 and linsitinib against the IGF-1R. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may yield different results.

InhibitorTypeTargetIC50 (nM)Reference
BMS-695735 Small MoleculeIGF-1R34[1]
Linsitinib (OSI-906) Small MoleculeIGF-1R, IR35[2][3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for monoclonal antibodies is typically presented as binding affinity (Kd) or functional inhibition in cellular assays, which is not directly comparable to the IC50 of small molecules in biochemical assays.

In-Depth Inhibitor Profiles

BMS-695735: A Potent Benzimidazole Inhibitor

BMS-695735 is an orally efficacious benzimidazole inhibitor of the IGF-1R kinase.[1] Preclinical studies have demonstrated its potent enzymatic inhibition and in vivo anti-tumor activity across a range of xenograft models.[1] However, its development has been hampered by undesirable properties, including potent inhibition of the metabolic enzyme CYP3A4 and poor aqueous solubility.[1]

Linsitinib (OSI-906): A Dual IGF-1R/IR Inhibitor

Linsitinib is a selective, orally bioavailable dual inhibitor of IGF-1R and the insulin receptor (IR).[2][3] Its ability to inhibit both receptors is a key feature, as the insulin receptor can also contribute to cancer cell signaling. Linsitinib has been evaluated in numerous clinical trials for various solid tumors.

Monoclonal Antibodies: Targeting the Extracellular Domain

Ganitumab (AMG 479), cixutumumab (IMC-A12), and teprotumumab are all human monoclonal antibodies that target the extracellular domain of IGF-1R. This mechanism of action prevents the binding of the natural ligands, IGF-1 and IGF-2, thereby blocking receptor activation. These antibodies have been investigated in a wide range of cancers and, in the case of teprotumumab, for thyroid eye disease.

Visualizing the IGF-1R Signaling Pathway and Inhibition

The following diagrams illustrate the IGF-1R signaling cascade and the points of intervention for different classes of inhibitors.

IGF-1R Signaling Pathway cluster_membrane Cell Membrane IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K RAS RAS IGF-1R->RAS IGF-1/IGF-2 IGF-1/IGF-2 IGF-1/IGF-2->IGF-1R Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

IGF-1R signaling cascade.

Inhibitor Mechanism of Action cluster_membrane Cell Membrane IGF-1R IGF-1R Downstream Signaling Downstream Signaling IGF-1R->Downstream Signaling Monoclonal Antibodies Monoclonal Antibodies Monoclonal Antibodies->IGF-1R Block Ligand Binding Small Molecules (BMS-695735, Linsitinib) Small Molecules (BMS-695735, Linsitinib) Small Molecules (BMS-695735, Linsitinib)->IGF-1R Inhibit Kinase Activity IGF-1/IGF-2 IGF-1/IGF-2 IGF-1/IGF-2->IGF-1R Xenograft Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

References

A Head-to-Head Comparison: BMS-695735 vs. Linsitinib (OSI-906) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of insulin-like growth factor 1 receptor (IGF-1R) inhibitors presents a field of both promise and complexity. Among the small molecule inhibitors, BMS-695735 and linsitinib (OSI-906) have emerged as significant contenders. This guide provides an objective comparison of their performance in preclinical cancer models, supported by available experimental data, to aid in informed research and development decisions.

Executive Summary

Both BMS-695735 and linsitinib are potent inhibitors of the IGF-1R signaling pathway, a critical mediator of cancer cell proliferation, survival, and resistance to therapy. Linsitinib distinguishes itself as a dual inhibitor, also targeting the insulin receptor (IR), which can be a key mechanism of resistance to IGF-1R monotherapy. While publicly available data for linsitinib is extensive, detailing its efficacy across a range of in vitro and in vivo models, information on BMS-695735 is more limited. This guide synthesizes the available preclinical data to offer a comparative overview.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget(s)IC50 (nM)Notes
BMS-695735 IGF-1R34[1]Highly potent inhibitor of IGF-1R.
Linsitinib (OSI-906) IGF-1R35[2][3]Potent inhibitor of IGF-1R.
IR75[2][3]Dual inhibitor with activity against the insulin receptor.
Table 2: In Vitro Anti-proliferative Activity
CompoundCell Line(s)EC50 (µM)Key Findings
BMS-695735 Data not publicly available-Described as having anti-tumor activity[1].
Linsitinib (OSI-906) Various cancer cell lines (NSCLC, CRC, etc.)0.021 - 0.810[2]Broad anti-proliferative effects across multiple cancer types[4].
IGF-1R and TSH-R expressing cell lines-Strong inhibition of proliferation (up to 78%) at concentrations of 31,612.5 ng/mL and 63,225 ng/mL[3].
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
CompoundXenograft ModelDose & ScheduleTumor Growth Inhibition (TGI) / RegressionKey Findings
BMS-695735 Not specifiedNot specified"Broad spectrum in vivo antitumor activity"[5]Specific quantitative data is not readily available in public sources.
Linsitinib (OSI-906) IGF-1R-driven xenograft25 mg/kg, orally, once daily60% TGI, no regression[2]Dose-dependent antitumor effect.
IGF-1R-driven xenograft75 mg/kg, orally, once daily100% TGI, 55% regression[2]Higher doses lead to complete tumor growth inhibition and regression.
NCI-H292 (NSCLC)60 mg/kg, orally, single doseInhibition of tumor growth[2]Demonstrates efficacy in a non-small-cell lung cancer model.
Colorectal cancer xenograftsNot specifiedDecreased tumor growth and increased apoptosis[3][4]Efficacious in colorectal cancer models.
Triple-Negative Breast Cancer (TNBC) xenograft25 mg/kg, orally, dailyNo effect on tumor growth[6]In this specific TNBC model, linsitinib did not show efficacy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IR IR IR->PI3K IR->RAS BMS695735 BMS-695735 BMS695735->IGF1R Inhibits Linsitinib Linsitinib (OSI-906) Linsitinib->IGF1R Inhibits Linsitinib->IR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified IGF-1R/IR Signaling Pathway and points of inhibition.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with BMS-695735 or Linsitinib Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot Treatment->Western_Blot IC50_EC50 Determine IC50/EC50 Proliferation_Assay->IC50_EC50 Protein_Expression Analyze Protein Expression (e.g., p-IGF-1R, p-Akt) Western_Blot->Protein_Expression

Figure 2: General workflow for in vitro evaluation of inhibitor efficacy.

In_Vivo_Workflow cluster_model Xenograft Model cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Implantation Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer BMS-695735, Linsitinib, or Vehicle Control Randomization->Dosing Tumor_Measurement Measure Tumor Volume Regularly Dosing->Tumor_Measurement Toxicity_Monitoring Monitor Animal Weight and Health Dosing->Toxicity_Monitoring TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calculation

Figure 3: General workflow for in vivo xenograft studies.

Experimental Protocols

Cell Proliferation/Viability Assays

Objective: To determine the concentration of BMS-695735 or linsitinib that inhibits cell growth by 50% (IC50 or EC50).

General Protocol (MTT/CellTiter-Glo):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of BMS-695735 or linsitinib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Luminescent Cell Viability Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer[2].

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50/EC50 values are calculated using a dose-response curve fitting software.

Western Blot Analysis

Objective: To assess the effect of BMS-695735 or linsitinib on the phosphorylation status of IGF-1R and downstream signaling proteins.

General Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the inhibitor at various concentrations for a specified time. Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The band intensities are quantified to determine the relative protein levels.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of BMS-695735 or linsitinib in a living organism.

General Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups (vehicle control, BMS-695735, linsitinib). The compounds are typically administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.

  • Data Analysis: The mean tumor volumes of the treated groups are compared to the vehicle control group to calculate the percentage of tumor growth inhibition (TGI). In some cases, tumor regression is also assessed.

Conclusion

Based on the available preclinical data, both BMS-695735 and linsitinib (OSI-906) are potent inhibitors of the IGF-1R pathway. Linsitinib's dual inhibition of both IGF-1R and IR may offer an advantage in overcoming resistance mediated by the insulin receptor. The extensive publicly available data for linsitinib provides a robust foundation for its continued investigation. While BMS-695735 also shows promise with its potent IGF-1R inhibition and broad in vivo activity, a more comprehensive public dataset on its performance in various cancer models would be beneficial for a more direct and thorough comparison. Researchers should consider the specific context of their cancer model, including the expression and activation status of both IGF-1R and IR, when selecting an inhibitor for further investigation.

References

Unveiling the Selectivity of BMS-695735: A Comparative Guide to its Cross-Reactivity with the Insulin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of BMS-695735, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), and its cross-reactivity with the highly homologous Insulin Receptor (IR). The following analysis, supported by experimental data and protocols, will aid in the rational design and interpretation of studies involving this compound.

BMS-695735 has been identified as a powerful inhibitor of IGF-1R, a key target in oncology research, with a reported half-maximal inhibitory concentration (IC50) of 0.034 μM.[1] Given the significant structural similarity between the kinase domains of IGF-1R and the Insulin Receptor (IR), assessing the selectivity of inhibitors is a critical step in preclinical development to anticipate potential off-target effects, particularly on glucose metabolism. This guide delves into the comparative inhibitory activity of BMS-695735 against both receptors and places it in the context of other known IGF-1R inhibitors.

Quantitative Comparison of Inhibitory Activity

To provide a clear overview of the selectivity profile of BMS-695735, the following table summarizes its inhibitory potency against IGF-1R and IR. For a comprehensive comparison, data for other publicly disclosed IGF-1R inhibitors are also included.

CompoundIGF-1R IC50 (nM)IR IC50 (nM)Selectivity (IR/IGF-1R)
BMS-695735 34 >10,000 >294-fold
Linsitinib (OSI-906)3575~2-fold
BMS-7548071.81.7~1-fold (dual inhibitor)
NVP-AEW541150140~1-fold (dual inhibitor)

Data for BMS-695735 is sourced from Velaparthi U, et al. J Med Chem. 2008;51(19):5897-900. Data for other compounds are from publicly available sources.

The data clearly indicates that BMS-695735 exhibits a high degree of selectivity for IGF-1R over the Insulin Receptor, with a selectivity ratio of over 294-fold. This is in contrast to other inhibitors like Linsitinib, BMS-754807, and NVP-AEW541, which show significantly less or no selectivity.

Experimental Protocols

The determination of the inhibitory activity of BMS-695735 on IGF-1R and IR is typically performed using in vitro kinase assays. The following is a generalized protocol based on standard industry practices.

In Vitro Kinase Inhibition Assay (IGF-1R and IR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-695735 against recombinant human IGF-1R and IR kinase domains.

Materials:

  • Recombinant human IGF-1R kinase domain (e.g., expressed in Sf9 insect cells).

  • Recombinant human IR kinase domain (e.g., expressed in Sf9 insect cells).

  • BMS-695735 (serially diluted in DMSO).

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • [γ-33P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • 96-well or 384-well assay plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of BMS-695735 in 100% DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold or 10-fold dilutions.

  • Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, the respective kinase (IGF-1R or IR), and the peptide substrate. Add this mix to the wells containing the compound.

  • Initiation of Kinase Reaction: Prepare an ATP solution containing a mix of cold ATP and [γ-33P]ATP (if using a radiometric assay) in the assay buffer. Add the ATP solution to the wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assays: Follow the manufacturer's instructions for the specific detection kit (e.g., ADP-Glo™, HTRF®, AlphaScreen®). This typically involves adding a detection reagent that generates a luminescent or fluorescent signal proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this cross-reactivity and the experimental approach, the following diagrams are provided.

IGF1R_IR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling IGF1R IGF-1R PI3K_Akt PI3K/Akt Pathway (Metabolism, Survival) IGF1R->PI3K_Akt RAS_MAPK RAS/MAPK Pathway (Proliferation, Growth) IGF1R->RAS_MAPK IR Insulin Receptor IR->PI3K_Akt IR->RAS_MAPK BMS695735 BMS-695735 BMS695735->IGF1R High Affinity Inhibition BMS695735->IR Low Affinity (Cross-reactivity)

Caption: IGF-1R and Insulin Receptor signaling pathways and the inhibitory action of BMS-695735.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound BMS-695735 (Serial Dilutions) Reaction Kinase Reaction (Incubation) Compound->Reaction Enzyme IGF-1R or IR Kinase Enzyme->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP /[γ-33P]ATP ATP->Reaction Detection Signal Detection (Radioactivity/Luminescence) Reaction->Detection Analysis IC50 Determination Detection->Analysis

Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.

References

A Head-to-Head Comparison of Preclinical IGF-1R Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of leading Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase inhibitors.

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[2][3] A variety of small molecule kinase inhibitors have been developed to target the ATP-binding site of the IGF-1R kinase domain. This guide provides a head-to-head comparison of several prominent preclinical IGF-1R kinase inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of IGF-1R Kinase Inhibitors

The efficacy and selectivity of small molecule inhibitors are paramount for their utility as research tools and potential as therapeutic agents. The following table summarizes key quantitative data for a selection of well-characterized IGF-1R kinase inhibitors, focusing on their potency against IGF-1R and the closely related Insulin Receptor (IR) to indicate selectivity.

InhibitorTarget(s)IC50 (IGF-1R, cell-free)IC50 (IR, cell-free)Other Notable Targets (IC50)Clinical Phase
Linsitinib (OSI-906) IGF-1R, IR35 nM[1]75 nM[1]Inactive against a panel of other kinases including Abl, ALK, EGFR.[1]Phase 3[1]
BMS-754807 IGF-1R, IR1.8 nM[1]1.7 nM[1]Met (c-Met), Aurora A/B, TrkA/B (less potent).[1]Phase 2[1]
NVP-AEW541 IGF-1R, IR150 nM[1]140 nM[1]Flt1 (600 nM), Flt3 (420 nM), Tek (530 nM).[4]Preclinical
Ceritinib (LDK378) ALK, IGF-1R, IR8 nM[5]7 nM[5]ALK (0.2 nM), STK22D (23 nM), FLT3 (60 nM).[5]Phase 3[1]

Experimental Methodologies

Accurate and reproducible experimental data are the bedrock of scientific research. Below are detailed protocols for key assays used to characterize and compare IGF-1R kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the kinase activity of purified IGF-1R and the inhibitory effect of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human IGF-1R enzyme

  • IGF1Rtide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • IGF1R Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Test inhibitors (e.g., Linsitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these into the Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the IGF-1R enzyme and substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near its Km for IGF-1R.

  • Incubation: Incubate the plate at 27-30°C for 1.5 to 4 hours.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based IGF-1R Autophosphorylation Assay (ELISA)

This protocol describes a method to assess the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

Materials:

  • MCF-7 (or other suitable) cells expressing IGF-1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human IGF-1

  • Test inhibitors dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PathScan® Phospho-IGF-I Receptor β (Tyr1131) Sandwich ELISA Kit or similar

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Starvation:

    • Plate MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • The next day, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment:

    • Prepare dilutions of the test inhibitors in serum-free medium.

    • Pre-treat the starved cells with the inhibitor dilutions or DMSO (vehicle control) for 1-2 hours at 37°C.

  • IGF-1 Stimulation:

    • Stimulate the cells by adding IGF-1 to a final concentration of 50-100 ng/mL for 10 minutes at 37°C.[8] Include a non-stimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.

  • ELISA Protocol:

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Perform the phospho-IGF-1R ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.[8][9]

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Normalize the phospho-IGF-1R signal to the total protein concentration or to a parallel ELISA for total IGF-1R.

    • Calculate the percentage of inhibition of IGF-1-induced phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Visualizing Pathways and Processes

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc PI3K PI3K IRS1->PI3K Grb2 Grb2/SOS Shc->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitors (e.g., Linsitinib) Inhibitor->IGF1R Inhibition

Caption: IGF-1R Signaling Cascade and Point of Inhibition.

Experimental_Workflow start Start: Select IGF-1R Inhibitors biochem_assay Biochemical Assay (In Vitro Kinase Activity) start->biochem_assay calc_ic50_biochem Determine Biochemical IC50 biochem_assay->calc_ic50_biochem cell_assay Cell-Based Assay (Receptor Phosphorylation) calc_ic50_biochem->cell_assay calc_ic50_cell Determine Cellular IC50 cell_assay->calc_ic50_cell selectivity Selectivity Profiling (vs. IR & other kinases) calc_ic50_cell->selectivity compare Compare Potency & Selectivity selectivity->compare end End: Select Lead Compound compare->end

Caption: Workflow for Comparative Evaluation of IGF-1R Inhibitors.

Conclusion

The selection of an appropriate IGF-1R kinase inhibitor is contingent on the specific experimental goals. For instance, Linsitinib offers a degree of selectivity for IGF-1R over IR, which can be advantageous in minimizing off-target effects on insulin signaling.[1] In contrast, BMS-754807 is a potent dual IGF-1R/IR inhibitor, which may be beneficial in contexts where signaling through both receptors is relevant.[1] Ceritinib, while a potent IGF-1R inhibitor, is primarily an ALK inhibitor and thus has a broader kinase inhibition profile.[5] The data and protocols presented in this guide offer a framework for making informed decisions and for the rigorous preclinical evaluation of IGF-1R targeted therapies.

References

Synergistic Potential of Pan-HER/VEGFR Inhibition with Chemotherapy: An Analysis of BMS-690514

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Note: Initial searches for "BMS 695735" did not yield any publicly available information, suggesting a potential typographical error. This guide focuses on a closely related and well-documented Bristol Myers Squibb compound, BMS-690514 , a potent oral inhibitor of the pan-HER (EGFR/HER1, HER2, HER4) and VEGFR families of receptor tyrosine kinases. This analysis is based on available preclinical and clinical data for BMS-690514 and its combination with standard chemotherapy regimens.

Executive Summary

BMS-690514 is a multi-targeted tyrosine kinase inhibitor that has shown promise in preclinical and early-phase clinical studies, both as a monotherapy and in combination with chemotherapy. Its mechanism of action, targeting key pathways in tumor growth, proliferation, and angiogenesis, provides a strong rationale for exploring its synergistic effects with cytotoxic agents. Clinical data from a Phase I study combining BMS-690514 with paclitaxel and carboplatin has demonstrated manageable toxicity and encouraging antitumor activity in various solid tumors, particularly in non-small cell lung cancer (NSCLC). While direct preclinical quantification of synergy (e.g., combination index) with chemotherapy is not extensively reported in publicly available literature, the observed clinical efficacy and mechanistic underpinnings suggest a beneficial interaction that warrants further investigation.

Mechanism of Action: A Dual Assault on Cancer Pathways

BMS-690514 exerts its antitumor effects by simultaneously inhibiting two critical signaling cascades involved in cancer progression: the HER family pathway, which drives tumor cell proliferation and survival, and the VEGFR pathway, which is essential for tumor angiogenesis.

dot digraph "BMS-690514_Mechanism_of_Action" { graph [fontname = "Arial", fontsize = 12, rankdir = "LR", splines=ortho, nodesep=0.6]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 10, color="#5F6368"];

} BMS-690514 Signaling Pathway Inhibition.

Preclinical Evidence of Activity

Preclinical studies have established the potent anti-proliferative and anti-angiogenic activity of BMS-690514.

In Vitro Cell Line Activity

BMS-690514 has demonstrated potent inhibition of proliferation in a variety of human tumor cell lines that are dependent on HER family signaling. The IC50 values (the concentration of drug that inhibits 50% of cell growth) are typically in the nanomolar range for sensitive cell lines.

Cell LineTumor TypeReceptor StatusBMS-690514 IC50 (nmol/L)
Calu-3 LungHER2 Amplified80
NCI-N87 GastricHER2 Amplified130
SK-OV-3 OvarianHER2 Overexpression200
PC-9 LungEGFR (del E746-A750)2
HUVEC EndothelialVEGFR211

Data compiled from publicly available preclinical studies.

In Vivo Xenograft Studies

Clinical Evaluation of BMS-690514 in Combination with Chemotherapy

A Phase I clinical trial investigated the safety, tolerability, and preliminary efficacy of BMS-690514 in combination with the standard chemotherapy regimen of paclitaxel and carboplatin in patients with advanced solid tumors.[3]

Study Design and Dosing

This was a dose-escalation study to determine the maximum tolerated dose (MTD) of BMS-690514 when administered with fixed doses of paclitaxel (200 mg/m²) and carboplatin (AUC 6).

dot digraph "Clinical_Trial_Workflow" { graph [fontname = "Arial", fontsize = 12, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 10, color="#5F6368"];

} Phase I Clinical Trial Workflow.

Clinical Efficacy and Safety

The combination of BMS-690514 with paclitaxel and carboplatin demonstrated notable antitumor activity.

EndpointResult
Maximum Tolerated Dose (MTD) 150 mg/day of BMS-690514
Objective Response Rate (ORR) 37.5% (12 partial responses in 32 evaluable patients)
Disease Control Rate (DCR) 75% (24 of 32 patients with partial response or stable disease)
Most Common Adverse Events Diarrhea, rash, fatigue, nausea

The response rates observed in this early-phase trial, particularly in heavily pre-treated patients, are encouraging and support the rationale for combining HER/VEGFR inhibition with standard chemotherapy.[3]

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)
  • Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of BMS-690514 and the chemotherapeutic agent (e.g., paclitaxel) in culture medium.

  • Treatment: Treat cells with single agents or in combination at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 for each agent. Synergy is typically quantified by calculating a Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

In Vivo Xenograft Study (General Protocol)
  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, BMS-690514 alone, Chemotherapy alone, Combination).

  • Treatment Administration: Administer BMS-690514 orally and the chemotherapeutic agent (e.g., via intraperitoneal injection) according to the specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.

Comparison with Alternatives

Several other multi-targeted tyrosine kinase inhibitors that target the HER and/or VEGFR pathways have been developed. The key differentiator for any new agent in this class will be its efficacy in combination, its safety profile, and its ability to overcome resistance mechanisms.

CompoundPrimary TargetsCombination Data with Chemotherapy
BMS-690514 pan-HER, VEGFRPhase I data with paclitaxel/carboplatin shows promising antitumor activity.[3]
Vandetanib VEGFR2, EGFR, RETApproved for medullary thyroid cancer; has been studied in combination with chemotherapy in NSCLC with mixed results.
Lapatinib EGFR, HER2Approved for HER2+ breast cancer; synergistic effects with taxanes have been demonstrated preclinically.
Afatinib pan-HER (irreversible)Approved for EGFR-mutant NSCLC; combination with chemotherapy has shown benefit in certain settings.

Conclusion and Future Directions

BMS-690514, a potent inhibitor of both the HER and VEGFR signaling pathways, has demonstrated a manageable safety profile and encouraging antitumor activity in combination with standard chemotherapy in a Phase I clinical trial. The dual mechanism of action provides a strong biological rationale for synergistic or additive effects by simultaneously targeting tumor cell proliferation and the tumor's blood supply.

While direct preclinical quantification of synergy with chemotherapy is limited in the public domain, the clinical data suggests a promising therapeutic combination. Future research should focus on:

  • Preclinical Synergy Studies: Conducting detailed in vitro and in vivo studies to quantify the synergistic interaction between BMS-690514 and various chemotherapeutic agents.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.

  • Phase II/III Trials: Conducting larger, randomized clinical trials to definitively evaluate the efficacy and safety of BMS-690514 in combination with chemotherapy in specific cancer types, such as NSCLC.

The continued exploration of multi-targeted agents like BMS-690514 in combination with established therapies holds the potential to improve outcomes for patients with advanced cancers.

References

Evaluating the Selectivity Profile of BMS-695735: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the kinase selectivity profile of BMS-695735, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). To offer a comprehensive analysis, its performance is compared with other IGF-1R inhibitors, namely BMS-754807 and Linsitinib (OSI-906). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the assessment of these compounds for research and drug development purposes.

Comparative Selectivity of IGF-1R Inhibitors

The inhibitory activity of BMS-695735 and its comparators, BMS-754807 and Linsitinib (OSI-906), against their primary target, IGF-1R, and a panel of other kinases is crucial for understanding their potential therapeutic applications and off-target effects.

Table 1: Inhibitory Activity (IC50/Ki in nM) of Selected Kinase Inhibitors

Kinase TargetBMS-695735BMS-754807Linsitinib (OSI-906)
IGF-1R 34 <2 (Ki) 35
InsR -<2 (Ki) 75
Met->1000-
Aurora A-196-
Aurora B-64-
TrkA-270-
TrkB-130-
Ron-650-
Flt3->1000No Activity
Lck->1000-
MK2->1000-
PKA->1000No Activity
PKC->1000-
Abl--No Activity
ALK--No Activity
BTK--No Activity
EGFR--No Activity
FGFR1/2--No Activity
Note: Data for BMS-695735 against a broader kinase panel is not publicly available. The table is populated with available data for comparison. A hyphen (-) indicates that data was not found.

Based on available data, BMS-695735 is a potent inhibitor of IGF-1R with an IC50 of 34 nM.[1] BMS-754807 is a potent and reversible inhibitor of the insulin-like growth factor 1 receptor/insulin receptor family kinases, with Ki values of less than 2 nmol/L. Linsitinib (OSI-906) is a selective inhibitor of IGF-1R with an IC50 of 35 nM and also shows activity against the Insulin Receptor (InsR) with an IC50 of 75 nM.[2] Linsitinib has been shown to have no activity against a range of other kinases including Abl, ALK, BTK, EGFR, and FGFR1/2.[2] BMS-754807 demonstrates some off-target activity against Aurora kinases and Trk kinases, but with significantly lower potency compared to its primary targets.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a variety of experimental techniques. Below are detailed methodologies for key experiments typically cited in such studies.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Procedure:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

    • The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

    • The mixture is incubated at a controlled temperature for a defined period to allow for the enzymatic reaction to proceed.

    • The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the mixture onto a filter membrane that binds the substrate.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

ELISA-Based Kinase Assay

This is a non-radioactive method for measuring kinase activity.

  • Objective: To determine the IC50 of a compound against a specific kinase.

  • Procedure:

    • A substrate peptide or protein is pre-coated onto the wells of a microplate.

    • The kinase, ATP, and varying concentrations of the test inhibitor are added to the wells.

    • Following an incubation period, the reaction is stopped, and the wells are washed to remove ATP and unbound components.

    • A primary antibody specific to the phosphorylated substrate is added to the wells.

    • After another incubation and washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A chromogenic substrate for the enzyme is then added, and the resulting color change is measured using a spectrophotometer. The intensity of the color is proportional to the kinase activity.

    • IC50 values are determined from the dose-response curves.

Kinome Scan (Competition Binding Assay)

This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.

  • Objective: To profile the selectivity of a compound across the human kinome.

  • Procedure:

    • A large panel of DNA-tagged recombinant human kinases is used.

    • Each kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The test compound competes with the immobilized ligand for binding to the kinase's active site.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound, compared to a control (e.g., DMSO). A lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IGF1 IGF-1 IGF1->IGF1R Binds BMS_695735 BMS-695735 BMS_695735->IGF1R Inhibits

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by BMS-695735.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase & Substrate C Incubate Kinase, Substrate, and Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction with ATP (Radiolabeled or Cold) C->D E Incubate at Controlled Temperature D->E F Stop Reaction E->F G Measure Substrate Phosphorylation (e.g., Scintillation Counting, ELISA) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: General experimental workflow for a biochemical kinase inhibition assay.

References

Confirming BMS-690514 On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMS-690514 and other targeted therapies, focusing on experimental data and protocols to confirm on-target activity in cancer cell lines. BMS-690514 is a potent, orally active inhibitor of the human epidermal growth factor receptor (HER/ErbB) and vascular endothelial growth factor receptor (VEGFR) kinase families.[1] Understanding its on-target effects is crucial for preclinical and clinical development.

Mechanism of Action: Targeting Key Cancer Pathways

BMS-690514 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in tumor growth and angiogenesis. It is a reversible inhibitor of EGFR (HER1), HER2, and HER4, as well as VEGFR-1, -2, and -3.[1] By binding to the ATP-binding site of these receptor tyrosine kinases, BMS-690514 blocks their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition leads to reduced cell proliferation and survival.

Comparative On-Target Activity

To objectively assess the on-target activity of BMS-690514, its performance is compared with other well-established tyrosine kinase inhibitors (TKIs) that target the EGFR and HER2 pathways: Lapatinib (a dual EGFR/HER2 inhibitor), Erlotinib, and Gefitinib (selective EGFR inhibitors).

In Vitro Potency (IC50) Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-690514 and its comparators in various cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Cell LineReceptor StatusBMS-690514 (nM)Lapatinib (nM)Erlotinib (nM)Gefitinib (nM)
HCC827 EGFR mutant (exon 19 del)~2-35--77.26[2]
PC9 EGFR mutant (exon 19 del)~2-35--13.06[2]
NCI-H1975 EGFR mutant (L858R, T790M)->100>20,000>4,000
BT474 HER2 amplified~20-6036[3]5,010[4]-
SK-BR-3 HER2 amplified-80[3]3,980[4]-
A431 EGFR overexpressing--1,530[4]-
MDA-MB-468 EGFR overexpressing--Potent Inhibition-
DiFi EGFR amplifiedPotent Inhibition-Potent Inhibition-

Experimental Protocols for On-Target Activity Confirmation

To validate the on-target activity of BMS-690514 and similar TKIs, two key cellular assays are recommended: a Western blot for receptor phosphorylation and a cell proliferation assay.

Western Blot for EGFR and HER2 Phosphorylation

This assay directly measures the ability of the inhibitor to block the autophosphorylation of its target receptors, a hallmark of on-target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., BT474 for HER2, A431 for EGFR) and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor activation.

    • Pre-treat cells with a serial dilution of BMS-690514 or comparator inhibitors (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for EGFR-expressing cells) for 10-15 minutes at 37°C to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) or phospho-HER2 (e.g., Tyr1248) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total EGFR, total HER2, and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Cell Proliferation Assay

This assay assesses the downstream functional consequence of target inhibition, which is the suppression of cancer cell growth.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCC827, BT474) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of BMS-690514 or comparator inhibitors over a wide concentration range.

    • Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement:

    • Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence for each well.

    • Normalize the data to the vehicle-only control wells to determine the percentage of growth inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizing the Experimental Framework

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve Inhibitor Pre-treatment Inhibitor Pre-treatment Serum Starve->Inhibitor Pre-treatment Ligand Stimulation Ligand Stimulation Inhibitor Pre-treatment->Ligand Stimulation Cell Viability Assay Cell Viability Assay Inhibitor Pre-treatment->Cell Viability Assay Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination

Experimental Workflow.

G Ligand EGF / NRG1 EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 activates RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR_HER2->RAS_RAF phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR_HER2->PI3K_AKT phosphorylates BMS690514 BMS-690514 BMS690514->EGFR_HER2 inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

EGFR/HER2 Signaling Pathway.

G BMS690514 BMS-690514 Targets Primary Targets BMS690514->Targets EGFR EGFR BMS690514->EGFR HER2 HER2 BMS690514->HER2 VEGFR VEGFR BMS690514->VEGFR Lapatinib Lapatinib Lapatinib->Targets Lapatinib->EGFR Lapatinib->HER2 Erlotinib Erlotinib Erlotinib->Targets Erlotinib->EGFR Gefitinib Gefitinib Gefitinib->Targets Gefitinib->EGFR Targets->EGFR Targets->HER2 Targets->VEGFR

Inhibitor Target Comparison.

References

Safety Operating Guide

Proper Disposal of BMS-690573: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of BMS-690573, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for BMS-690573, it is imperative to handle this compound as a potentially hazardous substance. The following procedures are based on best practices for the disposal of potent tyrosine kinase inhibitors and hazardous chemical waste.

Summary of Key Disposal Principles

Due to the lack of specific quantitative disposal data for BMS-690573, all waste containing this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.

Waste StreamRecommended Disposal Method
Unused/Expired BMS-690573 Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.
Contaminated Labware Place in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing BMS-690573 Collect in a sealed, properly labeled, and leak-proof hazardous waste container.

Experimental Protocols: General Disposal Procedures

Researchers must adhere to the following steps to ensure the safe disposal of BMS-690573 and associated waste:

  • Segregation: At the point of generation, all waste contaminated with BMS-690573 must be segregated from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables such as pipette tips, gloves, and vials.

  • Containment:

    • Solid Waste: Place unused or expired BMS-690573 and contaminated solids in a designated, robust, and sealable hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "BMS-690573" as a component.

    • Liquid Waste: Collect all solutions containing BMS-690573 in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration. Never mix incompatible wastes.[1][2]

  • Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "BMS-690573," and any other components in the waste stream. The date of accumulation should also be clearly marked on the label.[3]

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2] Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[1][2] Containers must be kept closed except when adding waste.[1][3][4]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with BMS-690573. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] Do not attempt to dispose of this waste through standard municipal channels.

Signaling Pathway Inhibition by BMS-690573

BMS-690573 functions by inhibiting the signaling pathways of both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] This dual inhibition is a strategy to block tumor growth and angiogenesis.[5][7] The simplified diagram below illustrates the key signaling cascades affected by BMS-690573.

BMS690573_Pathway Simplified Signaling Pathway Inhibition by BMS-690573 cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation, Survival ERK->Proliferation_E AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation_E VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS_V RAS VEGFR->RAS_V PI3K_V PI3K VEGFR->PI3K_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis BMS690573 BMS-690573 BMS690573->EGFR BMS690573->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling by BMS-690573.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 695735
Reactant of Route 2
BMS 695735

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.